molecular formula C21H32ClN3O3 B1139295 D-3263 hydrochloride CAS No. 1008763-54-9

D-3263 hydrochloride

Cat. No.: B1139295
CAS No.: 1008763-54-9
M. Wt: 409.9 g/mol
InChI Key: DYMRNRVXSXCQHZ-UANXYBPYSA-N
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Description

Enteric-Coated TRPM8 Agonist D-3263 Hydrochloride is an enteric-coated orally bioavailable formulation of the hydrochloride salt of a small-molecule agonist for transient receptor potential melastatin member 8 (TRPM8 or Trp-p8) with potential antineoplastic activity. The active ingredient in enteric-coated TRPM8 agonist this compound binds to and activates TRPM8, which may result in an increase in calcium and sodium entry;  the disruption of calcium and sodium homeostasis;  and the induction of cell death in TRPM8-expressing tumor cells. This agent may decrease dihydrotestosterone (DHT) levels, which may contribute to its inhibitory effects on prostate cancer and BPH. TRPM8 is a transmembrane calcium channel protein that is normally expressed in prostate cells and appears to be overexpressed in benign prostatic hyperplasia (BPH) and in prostate cancer.

Properties

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H/t14-,16+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMRNRVXSXCQHZ-UANXYBPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008763-54-9
Record name D-3263 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008763549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-3263 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R82GTC01OB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of D-3263 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride is a potent and orally bioavailable small molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) channel.[1] This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling cascades, and its therapeutic potential in oncology, particularly in prostate cancer and benign prostatic hyperplasia (BPH). The document provides a comprehensive overview of the available preclinical data, including quantitative analysis of its activity and detailed experimental protocols.

Introduction

The Transient Receptor Potential (TRP) channel superfamily plays a crucial role in various physiological processes, including sensory perception, ion homeostasis, and temperature sensing.[2] TRPM8, a member of this family, is a non-selective cation channel primarily known as the principal cold and menthol (B31143) sensor in mammals.[2] It is highly expressed in the prostate gland and is often overexpressed in prostate cancer and BPH, making it a compelling therapeutic target.[1] this compound has emerged as a specific agonist of TRPM8 with potential antineoplastic properties.[1] This guide will explore the intricate details of its mechanism of action.

Core Mechanism of Action: TRPM8 Agonism

The primary mechanism of action of this compound is its direct binding to and activation of the TRPM8 ion channel.[1]

Molecular Interaction with TRPM8
Downstream Signaling Pathway

The activation of the TRPM8 channel by this compound initiates a cascade of intracellular events, primarily driven by the influx of cations.

Signaling Pathway of this compound

D-3263_Signaling_Pathway This compound Signaling Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Binds to and Activates DHT_Reduction Decreased DHT Levels D3263->DHT_Reduction Ca_Na_Influx Increased Intracellular Ca2+ and Na+ TRPM8->Ca_Na_Influx Homeostasis_Disruption Disruption of Ion Homeostasis Ca_Na_Influx->Homeostasis_Disruption Apoptosis Apoptosis (Cell Death) Homeostasis_Disruption->Apoptosis Prostate_Effect Inhibition of Prostate Hyperplasia Apoptosis->Prostate_Effect DHT_Reduction->Prostate_Effect

Caption: this compound activates the TRPM8 channel, leading to apoptosis and reduced DHT levels.

The key steps in the signaling pathway are:

  • Channel Activation: this compound binds to the TRPM8 channel, causing a conformational change that opens the channel pore.

  • Cation Influx: The opening of the TRPM8 channel allows for the rapid influx of calcium (Ca2+) and sodium (Na+) ions into the cell.[1]

  • Disruption of Ion Homeostasis: The sudden increase in intracellular calcium and sodium disrupts the delicate ionic balance within the cell.

  • Induction of Apoptosis: This disruption of ion homeostasis is a potent trigger for programmed cell death, or apoptosis, in cells that express high levels of TRPM8, such as prostate cancer cells.[1]

Therapeutic Implications and Preclinical Evidence

The mechanism of action of this compound has significant implications for the treatment of diseases characterized by TRPM8 overexpression.

Antineoplastic Activity in Prostate Cancer

Prostate cancer cells often exhibit elevated expression of TRPM8. By selectively targeting these cells and inducing apoptosis, this compound demonstrates potential as an antineoplastic agent.

  • Synergistic Effects: Preclinical studies have shown that this compound can work synergistically with other anticancer drugs. For instance, it enhances the pro-apoptotic activity of enzalutamide (B1683756) and docetaxel (B913) in prostate cancer cells. This suggests a potential role for this compound in combination therapies to overcome drug resistance and improve treatment outcomes.

Treatment of Benign Prostatic Hyperplasia (BPH)

TRPM8 is also overexpressed in BPH. The therapeutic effect of this compound in BPH is believed to be twofold:

  • Induction of Apoptosis: Similar to its effect on cancer cells, this compound can induce apoptosis in the hyperplastic prostate tissue.

  • Reduction of Dihydrotestosterone (B1667394) (DHT): this compound has been observed to decrease levels of dihydrotestosterone (DHT), a key hormone involved in the pathogenesis of BPH.[2]

  • In Vivo Efficacy: In a rat model of BPH, this compound monotherapy resulted in a reduction in prostate hyperplasia.[2] Furthermore, when combined with finasteride (B1672673), a 5-alpha-reductase inhibitor commonly used to treat BPH, the highest dose of this compound led to a greater reduction in prostate weight than either agent alone, indicating a potential additive or synergistic effect.[2]

Quantitative Data

While specific EC50 and Ki values for this compound are not widely published, the following table summarizes the key quantitative findings from preclinical studies.

ParameterFindingModel SystemReference
In Vivo Prostate Weight Reduction Dose-dependent reduction in prostate hyperplasiaRat model of BPH[2]
Combination Therapy in BPH Combination with finasteride showed a greater reduction in prostate weight than either drug aloneRat model of BPH[2]
Apoptosis Induction Induces apoptotic cell death in prostate cancer cellsTRAMP C1 and TRAMP C2 mouse prostate cancer cell lines

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Cell Viability and Apoptosis Assays

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow In Vitro Experimental Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., TRAMP-C1, TRAMP-C2) Treatment Treatment with D-3263 HCl (e.g., 1 µM) Cell_Culture->Treatment Incubation Incubation (24 or 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, WST-8) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Western Blot for Caspase-3 and PARP cleavage) Incubation->Apoptosis_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing the in vitro effects of this compound on prostate cancer cells.

Objective: To determine the effect of this compound on the viability and apoptosis of TRPM8-expressing prostate cancer cells.

Materials:

  • TRPM8-expressing prostate cancer cell lines (e.g., TRAMP-C1, TRAMP-C2)

  • This compound

  • Cell culture medium and supplements

  • Reagents for cell viability assay (e.g., MTT, WST-8)

  • Reagents for Western blotting (primary antibodies against Caspase-3, PARP, and a loading control like GAPDH; secondary antibodies)

Procedure:

  • Cell Culture: Culture prostate cancer cells in appropriate medium until they reach the desired confluency.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., a study used 1 µM). Include untreated cells as a control. For combination studies, cells can be co-treated with other compounds like docetaxel (e.g., 5 nM) or enzalutamide (e.g., 1 µM).

  • Incubation: Incubate the treated cells for specific time points (e.g., 24 or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method like the MTT or WST-8 assay according to the manufacturer's instructions.

  • Apoptosis Assay (Western Blot):

    • Lyse the cells and collect protein extracts.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate secondary antibody and visualize the protein bands. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis.

In Vivo Model of Benign Prostatic Hyperplasia (BPH)

Experimental Workflow for In Vivo BPH Model

In_Vivo_BPH_Workflow In Vivo BPH Model Workflow Animal_Model Male Sprague-Dawley Rats Castration Castration (optional, depending on protocol) Animal_Model->Castration BPH_Induction BPH Induction (e.g., Testosterone (B1683101) Propionate) Castration->BPH_Induction Treatment_Groups Treatment Groups: - Vehicle Control - D-3263 HCl - Finasteride - D-3263 HCl + Finasteride BPH_Induction->Treatment_Groups Treatment_Admin Daily Administration of Treatments Treatment_Groups->Treatment_Admin Euthanasia Euthanasia and Prostate Collection Treatment_Admin->Euthanasia Analysis Analysis: - Prostate Weight - Histopathology - DHT Levels Euthanasia->Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in a rat model of BPH.

Objective: To evaluate the in vivo efficacy of this compound, alone and in combination with finasteride, in a testosterone-induced BPH rat model.

Materials:

  • Male Sprague-Dawley rats

  • Testosterone propionate

  • This compound

  • Finasteride

  • Vehicle for drug administration

Procedure:

  • Animal Model: Use adult male Sprague-Dawley rats. Some protocols may involve castration prior to BPH induction.[3]

  • BPH Induction: Induce BPH by subcutaneous injection of testosterone propionate. A common dosage is 3 mg/kg daily for several weeks.

  • Treatment Groups: Divide the animals into several groups:

    • Sham/Vehicle control

    • BPH + Vehicle

    • BPH + this compound (dose-ranging studies can be performed)

    • BPH + Finasteride (e.g., 10 mg/kg)

    • BPH + this compound + Finasteride

  • Treatment Administration: Administer the treatments daily via an appropriate route (e.g., oral gavage) for a specified period (e.g., 2-4 weeks).

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect the prostates.

    • Prostate Weight: Weigh the prostates to determine the effect of the treatments on prostate size.

    • Histopathology: Process the prostate tissue for histological examination to assess changes in morphology.

    • DHT Levels: Collect blood samples to measure serum DHT levels.

Conclusion

This compound represents a targeted therapeutic approach that leverages the specific overexpression of the TRPM8 channel in certain pathologies. Its mechanism of action, centered on the induction of cation influx and subsequent apoptosis, provides a strong rationale for its development in the treatment of prostate cancer and BPH. The preclinical data, particularly the synergistic effects observed with existing therapies, are promising. Further research, including the public dissemination of detailed quantitative data from clinical trials, will be crucial in fully elucidating its therapeutic potential.

References

D-3263 Hydrochloride: A Technical Guide to a TRPM8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 hydrochloride is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily known for its role as a sensor of cold temperatures and cooling agents.[1] TRPM8 is expressed in sensory neurons and is implicated in a variety of physiological processes, including temperature sensation, pain modulation, and inflammatory responses. Dysregulation of TRPM8 activity has been linked to conditions such as chronic pain, migraine, and certain types of cancer.[2] this compound has been investigated for its potential therapeutic applications, particularly in oncology and benign prostatic hyperplasia (BPH).[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a TRPM8 agonist, its effects in preclinical models, and detailed protocols for its experimental evaluation.

Chemical Properties

PropertyValue
Chemical Name 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride
Molecular Formula C₂₁H₃₂ClN₃O₃
Molecular Weight 409.9 g/mol
CAS Number 1008763-54-9
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and TRPM8 Signaling

This compound exerts its effects by binding to and activating the TRPM8 channel.[1] As a TRPM8 agonist, it mimics the action of natural cooling agents like menthol, leading to the opening of the ion channel. This activation results in an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.[1] The subsequent increase in intracellular calcium concentration is a critical event that triggers a cascade of downstream signaling pathways.

The activation of TRPM8 by agonists like this compound is a complex process influenced by various cellular factors, including phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel gating. The influx of calcium can lead to several cellular responses, including depolarization of the cell membrane, activation of calcium-dependent enzymes, and modulation of gene expression.[5] In the context of cancer, sustained activation of TRPM8 and the resulting calcium overload can disrupt cellular homeostasis and induce apoptosis (programmed cell death) in TRPM8-expressing tumor cells.[1]

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Ca_overload Intracellular Ca²⁺ Overload Ca_influx->Ca_overload Gene_expression Altered Gene Expression Ca_influx->Gene_expression Na_influx->Depolarization Apoptosis Apoptosis Ca_overload->Apoptosis Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow Start Start Cell_Culture Culture TRPM8-expressing cells Start->Cell_Culture Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Prep Prepare D-3263 and controls Dye_Loading->Compound_Prep Compound_Addition Add compounds to wells Compound_Prep->Compound_Addition Fluorescence_Measurement Measure fluorescence over time Compound_Addition->Fluorescence_Measurement Data_Analysis Analyze data and generate dose-response curves Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to D-3263 Hydrochloride: A Potent TRPM8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride is a potent and orally bioavailable small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological activities. Detailed experimental protocols for in vitro and in vivo studies are presented to facilitate further research and development. The mechanism of action, focusing on TRPM8-mediated calcium influx and subsequent cellular responses, is elucidated through signaling pathway diagrams. This document is intended to serve as a core resource for researchers exploring the therapeutic potential of this compound, particularly in the fields of oncology and benign prostatic hyperplasia (BPH).

Chemical Structure and Properties

This compound is the hydrochloride salt of 3-(2-aminoethyl)-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference(s)
IUPAC Name 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride[1]
CAS Number 1008763-54-9[1]
Molecular Formula C₂₁H₃₂ClN₃O₃[1]
Molecular Weight 409.9 g/mol [1]
Canonical SMILES CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1C(=O)N2C3=CC(=C(C=C3)OC)N(C2=O)CCN.Cl[1]
Table 2: Physicochemical Properties
PropertyValueReference(s)
Appearance White to off-white solid[2]
Solubility Soluble in DMSO (140 mg/mL)[2]
Storage 4°C, sealed storage, away from moisture. In solvent (-80°C for 6 months; -20°C for 1 month)[2]

Mechanism of Action and Signaling Pathway

This compound functions as a specific agonist of the TRPM8 channel, a non-selective cation channel that is notably expressed in the prostate and overexpressed in prostate cancer and BPH.[1][3]

Activation of the TRPM8 channel by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[1][2] This disruption of ion homeostasis triggers a cascade of intracellular events, culminating in the induction of apoptosis (programmed cell death) in TRPM8-expressing tumor cells.[1][4] Additionally, D-3263 may contribute to a decrease in dihydrotestosterone (B1667394) (DHT) levels, further inhibiting the growth of prostate cancer and BPH.[1][5]

D3263_Signaling_Pathway This compound Signaling Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 binds and activates DHT Reduced DHT Levels D3263->DHT Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Ion_homeostasis Disruption of Ion Homeostasis Ca_influx->Ion_homeostasis Apoptosis Apoptosis Ion_homeostasis->Apoptosis Prostate_Cancer Inhibition of Prostate Cancer and BPH Apoptosis->Prostate_Cancer DHT->Prostate_Cancer Calcium_Flux_Workflow Calcium Flux Assay Workflow Start Start Cell_Seeding Seed TRPM8-expressing cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition Add this compound Incubation2->Compound_Addition Fluorescence_Measurement Measure fluorescence intensity over time using a plate reader Compound_Addition->Fluorescence_Measurement Data_Analysis Analyze data to determine calcium influx Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End BPH_Rat_Model_Workflow BPH Rat Model Workflow Start Start Castration Castrate male rats Start->Castration Recovery Allow a 1-week recovery period Castration->Recovery BPH_Induction Induce BPH with daily testosterone propionate (B1217596) injections Recovery->BPH_Induction Treatment Administer this compound orally for a specified duration BPH_Induction->Treatment Euthanasia Euthanize rats Treatment->Euthanasia Prostate_Analysis Excise and weigh the prostate; perform histological analysis Euthanasia->Prostate_Analysis End End Prostate_Analysis->End

References

An In-Depth Technical Guide on the Discovery and Synthesis of D-3263 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride is a potent, orally bioavailable small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical data. The activation of the TRPM8 channel by this compound leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in TRPM8-expressing cells. This mechanism has shown potential therapeutic applications in oncology, particularly in prostate cancer, and in the management of benign prostatic hyperplasia (BPH). This document details the experimental protocols for key assays, presents quantitative data from preclinical studies, and visualizes the associated signaling pathways.

Introduction

The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in various physiological processes, including thermosensation and ion homeostasis.[1] TRPM8, a member of this family, is a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[1][2] Notably, TRPM8 is highly expressed in the prostate and has been found to be overexpressed in prostate cancer and benign prostatic hyperplasia (BPH).[3] This differential expression profile makes TRPM8 an attractive therapeutic target.

Dendreon Corporation developed D-3263, a benzimidazole-menthol derivative, as a potent TRPM8 agonist with the potential for antineoplastic activity.[3][4] Its hydrochloride salt, this compound, is an enteric-coated, orally bioavailable formulation that has been investigated in preclinical and early clinical settings.[4]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the synthesis of similar benzimidazolone derivatives generally involves a multi-step process. The IUPAC name for D-3263 is 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one. Based on this structure, a plausible synthetic route would involve the preparation of a substituted benzimidazolone core, followed by acylation and subsequent functional group manipulations. The final step would involve the formation of the hydrochloride salt.

A general workflow for the synthesis is proposed below:

Synthesis_Workflow General Synthetic Workflow for this compound cluster_0 Benzimidazolone Core Synthesis cluster_1 Acylation and Functionalization cluster_2 Final Product Formation A Substituted o-phenylenediamine C Cyclization A->C B Phosgene or equivalent B->C D D C->D Substituted Benzimidazolone F Acylation D->F E (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl chloride E->F G Introduction of 2-aminoethyl side chain F->G H D-3263 Free Base G->H J Salt Formation H->J I Hydrochloric Acid I->J K K J->K This compound TRPM8_Signaling_Pathway TRPM8 Signaling Pathway Activated by D-3263 cluster_downstream Downstream Effects D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Binds and Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Ca_Homeostasis Disruption of Ca²⁺ Homeostasis Ca_Influx->Ca_Homeostasis PI3K_Akt Modulation of PI3K-Akt Pathway Ca_Homeostasis->PI3K_Akt MAPK_ERK Modulation of MAPK/ERK Pathway Ca_Homeostasis->MAPK_ERK FAK FAK Inactivation Ca_Homeostasis->FAK HIF1a HIF-1α Stabilization Ca_Homeostasis->HIF1a Apoptosis Apoptosis Induction (Caspase Activation) Ca_Homeostasis->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest MAPK_ERK->CellCycleArrest ReducedMigration Reduced Migration & Invasion FAK->ReducedMigration BPH_Model_Workflow Workflow for Testosterone-Induced BPH Model in Rats A Acclimatization of Male Rats B Surgical Castration (optional, depending on model) A->B C Recovery Period B->C D Daily Subcutaneous Injection of Testosterone Propionate (e.g., 3-25 mg/kg) for several weeks C->D E Concurrent Daily Administration of D-3263 or Vehicle Control C->E F Euthanasia and Tissue Collection D->F E->F G Measurement of Prostate Weight F->G H Analysis of Plasma DHT Levels F->H I Histopathological Examination of Prostate Tissue F->I Calcium_Imaging_Workflow Workflow for Calcium Imaging Assay A Seed TRPM8-expressing cells (e.g., HEK293-TRPM8) in a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) B->C D Incubate to allow dye uptake and de-esterification C->D E Wash cells to remove extracellular dye D->E F Acquire baseline fluorescence reading using a plate reader E->F G Add this compound at various concentrations F->G H Monitor changes in fluorescence intensity over time G->H I Data Analysis: Calculate ΔF/F₀ and determine EC₅₀ H->I

References

Role of D-3263 hydrochloride in calcium signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of D-3263 Hydrochloride in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, orally bioavailable small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] As a member of the TRP superfamily of ion channels, TRPM8 is a non-selective cation channel primarily recognized for its role in cold sensation.[3] Activation of TRPM8 by agonists like this compound permits the influx of cations, most notably calcium (Ca²⁺), leading to significant alterations in intracellular calcium homeostasis.[4][5][6] This guide provides a detailed examination of the mechanism of action of this compound, its specific role in calcium signaling, quantitative data on its activity, and comprehensive experimental protocols for its characterization.

Mechanism of Action and Role in Calcium Signaling

This compound exerts its physiological effects by directly binding to and activating the TRPM8 ion channel.[6] TRPM8 is a polymodal channel, meaning it can be activated by various stimuli, including cold temperatures (below ~25°C), cooling agents (like menthol), and voltage.[3][7]

The activation of the TRPM8 channel by this compound opens a pore in the cell membrane that is permeable to cations, including sodium (Na⁺) and calcium (Ca²⁺).[4] This leads to a rapid influx of these ions down their electrochemical gradients, causing membrane depolarization and a significant increase in the cytosolic free calcium concentration.

This disruption of calcium homeostasis is the primary mechanism through which this compound induces cellular responses. In cells that overexpress TRPM8, such as certain prostate cancer cell lines, this sustained elevation of intracellular calcium can trigger downstream signaling cascades that lead to apoptotic cell death.[6][8][9] This makes this compound a compound of interest for antineoplastic research.[5][6]

D3263_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) Ca_in ↑ [Ca²⁺]i D3263 D-3263 HCl D3263->TRPM8 Binds & Activates Ca_out Ca²⁺ Ca_out->TRPM8_Open Influx Apoptosis Apoptotic Cell Death Ca_in->Apoptosis Triggers

Caption: D-3263 HCl activates TRPM8, leading to Ca²⁺ influx and apoptosis.

Quantitative Data Presentation

While specific EC₅₀ values for this compound are not widely published in peer-reviewed literature, studies have demonstrated its biological activity at defined concentrations. For context, the potencies of other common TRPM8 modulators are provided.

CompoundTarget ChannelMode of ActionReported Concentration / PotencyCell Type / System
D-3263 TRPM8Agonist1 µM (induces apoptosis)[8]TRAMP C1 & C2 (Mouse Prostate Cancer Cells)
MentholTRPM8AgonistEC₅₀: 81 ± 17 µM[10]HEK293 cells expressing human TRPM8
IcilinTRPM8AgonistEC₅₀: 526 ± 24 nM[10]HEK293 cells expressing human TRPM8
WS-12TRPM8AgonistEC₅₀: 39 nM - 193 nM[11]Not specified
AMG2850TRPM8AntagonistIC₉₀: 204 ± 28 nM[10]In vitro (against icilin)
CapsazepineTRPM8AntagonistIC₅₀: 12.9 µM[7]CHO cells expressing human TRPM8

Experimental Protocols

Characterizing the activity of this compound on the TRPM8 channel typically involves two primary methodologies: calcium imaging assays and patch-clamp electrophysiology.

Calcium Flux Assay using Fluorescent Indicators

This method measures the increase in intracellular calcium concentration following the application of the agonist. It is a robust, high-throughput method for assessing channel activation.

Calcium_Assay_Workflow start Start step1 1. Cell Seeding Seed TRPM8-expressing cells (e.g., HEK293-TRPM8) in a 96-well plate. start->step1 step2 2. Dye Loading Incubate cells with a Ca²⁺ indicator (e.g., Fluo-4 AM) for 45-60 min. step1->step2 step3 3. Baseline Reading Measure baseline fluorescence for 1-2 minutes using a plate reader. step2->step3 step4 4. Compound Addition Add D-3263 HCl at various concentrations to the wells. step3->step4 step5 5. Signal Measurement Record the change in fluorescence intensity over time (5-10 min). step4->step5 step6 6. Data Analysis Calculate ΔF/F₀ and plot dose-response curve to determine EC₅₀. step5->step6 end End step6->end

Caption: Workflow for a TRPM8 agonist calcium imaging assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture HEK293 or CHO cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 60,000 cells per well.[10]

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.[1]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). A typical final concentration is 2 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid dispersion.[10]

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.[1][12]

  • Fluorescence Measurement:

    • After incubation, gently wash each well twice with 100 µL of assay buffer to remove extracellular dye.[1]

    • Add 100 µL of fresh assay buffer to each well.

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation, FLIPR).

    • Set the instrument to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.[11]

    • Establish a stable baseline fluorescence reading for each well for 1-2 minutes.[11]

    • Add this compound (prepared in assay buffer as serial dilutions) to the respective wells and continue recording the fluorescence signal for 5-10 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence intensity after compound addition (F) to the baseline fluorescence (F₀).

    • Plot the peak change in fluorescence (ΔF/F₀) against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ value.[11]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of the ion currents flowing through the TRPM8 channels upon activation by this compound, offering high-resolution data on channel gating and permeability.

Detailed Protocol:

  • Cell and Solution Preparation:

    • Use TRPM8-expressing cells (e.g., HEK293-TRPM8) plated on glass coverslips.

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4]

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.[13]

    • Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the extracellular solution on the day of the experiment.

  • Recording Procedure:

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

    • Fabricate glass micropipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.

    • Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.[14]

    • Clamp the cell membrane potential at a holding potential of -60 mV.[13]

  • Data Acquisition:

    • Record baseline currents.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship of the baseline currents.[7]

    • Perfuse the cell with the extracellular solution containing this compound.

    • Record the agonist-induced currents at the holding potential and during voltage ramps. TRPM8 currents will typically show outward rectification, which is a characteristic feature.[4][7]

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in response to different concentrations of this compound.

    • Plot the normalized current against the agonist concentration and fit the data to determine the EC₅₀.

    • Subtract the baseline I-V curve from the I-V curve obtained during agonist application to isolate the D-3263-activated TRPM8 current.

Conclusion

This compound is a valuable pharmacological tool for studying the function and therapeutic potential of the TRPM8 channel. Its primary role in calcium signaling is to act as a potent agonist, opening the TRPM8 channel and causing a significant influx of extracellular calcium. This mechanism, which can lead to apoptosis in TRPM8-expressing cancer cells, underscores its potential in oncology research. The experimental protocols detailed herein provide a robust framework for researchers to quantify the activity of this compound and further investigate its impact on cellular calcium signaling pathways.

References

The TRPM8 Agonist D-3263 Hydrochloride: A Technical Overview of its Impact on Dihydrotestosterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride, a potent and orally bioavailable agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, has demonstrated significant preclinical efficacy in models of benign prostatic hyperplasia (BPH) and prostate cancer. A key finding from these studies is the compound's ability to drastically reduce systemic levels of dihydrotestosterone (B1667394) (DHT), a potent androgen implicated in the pathophysiology of these conditions. This technical guide provides a comprehensive analysis of the available data on this compound's effect on DHT, including a detailed examination of preclinical experimental protocols, a summary of quantitative outcomes, and an exploration of the potential mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies targeting androgen signaling pathways.

Introduction

Dihydrotestosterone (DHT) is a critical androgen for the normal development and function of the prostate gland.[1][2] However, elevated levels of DHT are a key driver in the pathogenesis of benign prostatic hyperplasia (BPH) and the progression of prostate cancer.[3][4] The conversion of testosterone (B1683101) to the more potent DHT is catalyzed by the enzyme 5α-reductase.[5][6] Consequently, inhibition of this pathway is a clinically validated strategy for the management of these androgen-dependent conditions.[1][7]

This compound is a small molecule agonist of the TRPM8 channel, a non-selective cation channel best known for its role in cold sensation.[8][9] TRPM8 is highly expressed in the prostate and its expression is regulated by androgens.[1][9] Preclinical studies with this compound have revealed a significant and unexpected effect on androgen metabolism, specifically a profound reduction in plasma DHT levels.[9] This finding suggests a novel mechanism for the therapeutic benefit of TRPM8 agonism in prostate diseases, distinct from its direct effects on prostate cells.

This guide will synthesize the currently available technical information regarding the effects of this compound on DHT levels, providing a foundation for further research and development in this area.

Quantitative Data on DHT Reduction

The primary quantitative data on the effect of this compound on DHT levels comes from a preclinical study in a rat model of testosterone-induced BPH. The results of this study are summarized in the table below.

Treatment GroupMean Plasma DHT (pg/mL)Percent Reduction in DHTp-valueReference
BPH Control2221.2--[9]
This compound43.198%0.004[9]

Table 1: Effect of this compound on Plasma Dihydrotestosterone (DHT) Levels in a Rat Model of Benign Prostatic Hyperplasia (BPH).

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of the quantitative data. The following protocol is a composite based on the available information from the key preclinical study and standard methodologies for inducing BPH in rodents.

Animal Model and BPH Induction
  • Species and Strain: Male rats (Sprague-Dawley or Wistar strains are commonly used for this model).

  • BPH Induction: Benign prostatic hyperplasia was induced by subcutaneous injection of testosterone propionate (B1217596).[9] A common protocol involves daily injections for a period of three to four weeks.[10] The testosterone propionate is typically dissolved in a vehicle such as corn oil.[10]

This compound Administration
  • Formulation: this compound is an enteric-coated, orally bioavailable compound.[8]

  • Dosing Regimen: In the key preclinical study, this compound was administered daily for four weeks, starting one week prior to the initiation of testosterone propionate injections.[9] The exact dosage used in this specific experiment is not publicly available.

Measurement of Plasma DHT Levels
  • Sample Collection: Following the treatment period, blood was collected from the animals.[9] Plasma was separated by centrifugation for subsequent hormone analysis.

  • Assay Method: Plasma DHT concentrations were determined using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA). These assays are standard methods for the precise measurement of steroid hormones in biological fluids.

    • Principle of Competitive Immunoassay: Both ELISA and RIA for DHT typically operate on the principle of competitive binding. An unknown amount of DHT in the sample competes with a known amount of labeled (either with an enzyme for ELISA or a radioisotope for RIA) DHT for a limited number of binding sites on a DHT-specific antibody. The amount of labeled DHT bound to the antibody is inversely proportional to the concentration of unlabeled DHT in the sample. A standard curve is generated using known concentrations of DHT to allow for the quantification of DHT in the unknown samples.

Visualizations: Pathways and Workflows

Logical Relationship Diagram

The following diagram illustrates the logical connections between this compound, its molecular target, and its observed effect on DHT levels.

D3263_DHT_Relationship D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Agonist BPH Benign Prostatic Hyperplasia (BPH) D3263->BPH Inhibits Androgen_Metabolism Androgen Metabolism TRPM8->Androgen_Metabolism Influences (Mechanism under investigation) Prostate Prostate Gland Prostate->BPH Leads to DHT Dihydrotestosterone (DHT) Androgen_Metabolism->DHT Affects Synthesis DHT->Prostate Stimulates Growth DHT->BPH Promotes

A logical diagram illustrating the relationship between this compound and DHT.

Proposed Signaling Pathway

The precise signaling pathway linking TRPM8 activation by this compound to a reduction in DHT synthesis is an active area of investigation. TRPM8 is known to be an androgen-regulated channel and can function as a testosterone receptor.[9] Activation of TRPM8 leads to an influx of calcium ions, which can trigger a cascade of intracellular signaling events. It is hypothesized that potent and sustained activation of TRPM8 by an agonist like D-3263 may initiate a negative feedback loop affecting the systemic synthesis of androgens. The following diagram presents a proposed, albeit speculative, signaling pathway.

TRPM8_Androgen_Pathway cluster_cell Prostate Cell / Other Tissues cluster_synthesis Androgen Synthesis Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Binds and Activates Ca_influx Ca2+ Influx TRPM8->Ca_influx Signaling_Cascade Intracellular Signaling Cascade Ca_influx->Signaling_Cascade Feedback_Signal Negative Feedback Signal (Hypothesized) Signaling_Cascade->Feedback_Signal Five_Alpha_Reductase 5α-Reductase Feedback_Signal->Five_Alpha_Reductase Inhibits (Proposed) Testosterone Testosterone Testosterone->Five_Alpha_Reductase Substrate DHT Dihydrotestosterone (DHT) Five_Alpha_Reductase->DHT Product

A proposed signaling pathway for this compound-mediated reduction of DHT.

Experimental Workflow

The diagram below outlines the key steps in the preclinical evaluation of this compound's effect on DHT levels in a testosterone-induced BPH rat model.

BPH_Experiment_Workflow start Start animal_model Select Male Rats (e.g., Sprague-Dawley) start->animal_model treatment_groups Divide into Treatment Groups: - Vehicle Control - this compound animal_model->treatment_groups bph_induction Induce BPH: Subcutaneous Testosterone Propionate (Daily for 4 weeks) blood_collection Collect Blood Samples bph_induction->blood_collection treatment_groups->bph_induction dosing Administer this compound (Daily for 4 weeks, starting 1 week prior to BPH induction) treatment_groups->dosing dosing->blood_collection plasma_separation Separate Plasma blood_collection->plasma_separation dht_assay Measure Plasma DHT Levels (ELISA or RIA) plasma_separation->dht_assay data_analysis Analyze and Compare DHT Levels between groups dht_assay->data_analysis end End data_analysis->end

Workflow for the preclinical evaluation of this compound in a BPH model.

Discussion and Future Directions

The profound reduction in plasma DHT levels following treatment with the TRPM8 agonist this compound represents a significant and potentially novel therapeutic mechanism. While the direct pro-apoptotic and anti-proliferative effects of TRPM8 activation in prostate cancer cells are being explored, the systemic effect on androgen metabolism opens new avenues for research.

The current leading hypothesis is that potent agonism of TRPM8 channels, which are themselves regulated by androgens, triggers a systemic negative feedback loop that suppresses androgen synthesis. However, the precise molecular players and the tissues involved in this feedback mechanism remain to be elucidated. Future research should focus on:

  • Elucidating the Mechanism: Investigating the direct effects of TRPM8 activation on the expression and activity of key androgen synthesis enzymes, such as 5α-reductase and CYP17A1, in relevant tissues like the prostate, testes, and adrenal glands.

  • Dose-Response Studies: Characterizing the dose-dependent effects of this compound on DHT and other androgen levels to establish a clear pharmacokinetic and pharmacodynamic relationship.

  • Translational Studies: Evaluating the impact of TRPM8 agonists on androgen levels in human subjects to validate the preclinical findings and assess the therapeutic potential of this mechanism in patients with BPH and prostate cancer.

Conclusion

This compound, through its action as a TRPM8 agonist, has demonstrated a remarkable ability to lower systemic DHT levels in a preclinical model of BPH. This effect, which is comparable in magnitude to that of established 5α-reductase inhibitors, suggests a novel and promising approach to the management of androgen-dependent prostate diseases. While the exact mechanism is still under investigation, the available data strongly support further exploration of TRPM8 as a therapeutic target for modulating the androgen axis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and clinicians to build upon in their efforts to develop new and effective treatments for BPH and prostate cancer.

References

The Dual Threat of D-3263 Hydrochloride: A Technical Overview of its Antibacterial and Antibiofilm Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-3263 hydrochloride, an orally bioavailable agonist of the transient receptor potential melastatin member 8 (TRPM8), is emerging as a compound of significant interest beyond its initial development for potential antineoplastic properties.[1][2][3][4] Recent investigations have unveiled its potent antibacterial and antibiofilm activities, particularly against challenging Gram-positive pathogens. This technical guide synthesizes the current understanding of this compound's antimicrobial profile, detailing its efficacy, mechanisms of action, and the experimental protocols used to elucidate these properties.

Antibacterial Activity: Quantitative Assessment

This compound has demonstrated significant inhibitory and bactericidal effects against a range of Gram-positive bacteria, including clinically relevant strains of Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant), Enterococcus faecalis, and Enterococcus faecium.[5]

Minimum Inhibitory Concentrations (MICs)

The MICs of this compound were determined using the broth dilution method.[5][6] The compound shows notable potency, with MICs generally at or below 25 µM for the majority of tested isolates.[5]

Bacterial SpeciesStrain TypeNumber of IsolatesMIC Range (µM)Predominant MIC (µM)Percentage of Isolates at Predominant MIC
Staphylococcus aureusMethicillin-Sensitive (MSSA)15≤ 502586.67%[5]
Staphylococcus aureusMethicillin-Resistant (MRSA)15≤ 502593.33%[5]
Enterococcus faecalisClinical Isolates20≤ 25Not Specified100%[5]
Enterococcus faeciumClinical IsolatesNot Specified≤ 50Not SpecifiedNot Specified[5][6]
Minimum Bactericidal Concentrations (MBCs)

The bactericidal activity of this compound was evaluated against key reference and clinical strains. The compound exhibited a clear bactericidal effect at concentrations that are multiples of its MIC.

Bacterial SpeciesStrainMIC (µM)Concentration for Bactericidal Effect
Staphylococcus aureus (MRSA)ATCC 43300254x and 8x MIC[6]
Enterococcus faecalisATCC 29212254x and 8x MIC[6]
Staphylococcus aureus (MRSA)Clinical IsolatesNot Specified4x MIC[5][6]
Enterococcus faecalisClinical IsolatesNot Specified4x MIC[5][6]

Antibiofilm Activity: Inhibition and Eradication

Biofilm formation is a critical virulence factor that contributes to chronic and recurrent infections. This compound has demonstrated a dual-action capability, effectively inhibiting the formation of new biofilms and eradicating pre-formed, mature biofilms.[5]

Biofilm Inhibition

At sub-inhibitory concentrations, this compound significantly impeded the ability of S. aureus and E. faecalis to form biofilms.[5][6]

Bacterial SpeciesConcentration Range for Inhibition
Staphylococcus aureus1/4x to 1/2x MIC[5]
Enterococcus faecalis1/4x to 1/2x MIC[5]
Mature Biofilm Eradication

Higher concentrations of this compound were effective in clearing established, mature biofilms of both S. aureus and E. faecalis.[5][6]

Bacterial SpeciesConcentration Range for Eradication
Staphylococcus aureus1x to 8x MIC[7]
Enterococcus faecalis1x to 8x MIC[7]

Mechanism of Action

The antibacterial and antibiofilm activities of this compound appear to be multifaceted, with the primary target being the bacterial cell membrane.[5][6] Proteomic analysis of S. aureus treated with sub-inhibitory concentrations of this compound revealed the differential expression of 29 proteins, impacting amino acid biosynthesis and carbohydrate metabolism.[3][6]

Key findings on the mechanism of action include:

  • Increased Membrane Permeability: this compound enhances the membrane permeability of both S. aureus and E. faecalis.[3][6]

  • Interaction with Phospholipids (B1166683): The antibacterial activity of this compound is influenced by key phospholipids in the bacterial membrane. Phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL) all dose-dependently increased the MIC of D-3263, suggesting a direct interaction.[3][6]

D3263 This compound Membrane Bacterial Cell Membrane (Phospholipids: PE, PG, CL) D3263->Membrane Targets Metabolism Disruption of Amino Acid & Carbohydrate Metabolism D3263->Metabolism Alters Biofilm Inhibition of Biofilm Formation D3263->Biofilm Eradication Eradication of Mature Biofilm D3263->Eradication Permeability Increased Membrane Permeability Membrane->Permeability Leads to Death Bacterial Cell Death Permeability->Death Metabolism->Death

Proposed mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of this compound were determined using the broth dilution method in 96-well plates, following established guidelines.[5][6]

Protocol:

  • Prepare a stock solution of this compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare a bacterial inoculum standardized to a final concentration of 5 x 105 CFU/mL in each well.

  • Include a positive control (bacteria in broth without D-3263) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC was determined to assess the bactericidal versus bacteriostatic nature of the compound.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquots onto Mueller-Hinton agar (B569324) (MHA) plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay

This assay quantifies the ability of this compound to prevent biofilm formation.

Protocol:

  • Dispense bacterial suspensions (standardized to 1 x 106 CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose into 96-well flat-bottomed plates.

  • Add this compound at sub-inhibitory concentrations (e.g., 1/16x, 1/8x, 1/4x, 1/2x MIC).

  • Include a positive control (bacteria and solvent) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours without shaking.

  • After incubation, gently wash the plates twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the remaining biofilms with methanol (B129727) for 15 minutes.

  • Stain the biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the bound dye with 33% acetic acid.

  • Measure the absorbance at 570 nm (OD570) to quantify the biofilm biomass.

Mature Biofilm Eradication Assay

This assay assesses the efficacy of this compound against pre-formed biofilms.

Protocol:

  • Grow biofilms in 96-well plates as described in the biofilm inhibition assay for 24 hours.

  • After 24 hours, remove the culture medium and gently wash the plates with PBS to remove non-adherent cells.

  • Add fresh TSB containing various concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC) to the wells with mature biofilms.

  • Incubate the plates for an additional 24 hours at 37°C.

  • Quantify the remaining biofilm biomass using the crystal violet staining method described above.

cluster_0 Antibacterial Activity Workflow cluster_1 Antibiofilm Activity Workflow Start Bacterial Culture MIC Broth Dilution MIC Assay (96-well plate, 24h) Start->MIC Read_MIC Determine MIC (Lowest concentration with no growth) MIC->Read_MIC MBC Plate from clear wells onto agar (24h) Read_MIC->MBC Read_MBC Determine MBC (≥99.9% killing) MBC->Read_MBC Start_Biofilm Bacterial Culture Inhibition Biofilm Inhibition Assay (Bacteria + D-3263, 24h) Start_Biofilm->Inhibition Eradication Mature Biofilm Eradication (Biofilm formed for 24h, then + D-3263 for 24h) Start_Biofilm->Eradication Wash Wash to remove planktonic cells Inhibition->Wash Eradication->Wash Stain Crystal Violet Staining Wash->Stain Quantify Measure Absorbance (OD570) Stain->Quantify

Experimental workflows for antimicrobial assessment.

Conclusion and Future Directions

This compound exhibits robust antibacterial and antibiofilm properties against Gram-positive bacteria, including multi-drug resistant strains.[5] Its mechanism, which appears to involve targeting the bacterial cell membrane and disrupting key metabolic processes, presents a promising avenue for the development of novel antimicrobial agents.[3][5] Further research is warranted to fully elucidate the molecular interactions between this compound and the bacterial cell membrane, explore its efficacy against a broader spectrum of pathogens, and evaluate its potential in in vivo infection models. The dual action against both planktonic cells and biofilms makes this compound a compelling candidate for further preclinical and clinical investigation in the fight against bacterial infections.

References

D-3263 Hydrochloride: A Technical Guide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-3263 hydrochloride is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a transmembrane cation channel overexpressed in prostate cancer. This technical guide provides an in-depth overview of this compound for prostate cancer research, consolidating available preclinical and clinical data. The document covers its mechanism of action, synergistic effects with standard-of-care therapies, and relevant experimental protocols. While specific quantitative data such as IC50 values in various prostate cancer cell lines are not widely published, this guide synthesizes the existing knowledge to support further investigation into the therapeutic potential of this compound.

Introduction

Prostate cancer remains a significant global health concern. While androgen deprivation therapy is the cornerstone of treatment for advanced disease, many tumors eventually progress to a castration-resistant state, necessitating the development of novel therapeutic strategies. The TRPM8 channel, a sensor for cold and menthol, is highly expressed in the prostate and is upregulated in the early stages of prostate cancer, making it a promising therapeutic target.

This compound, developed by Dendreon Corporation, is an orally bioavailable agonist of the TRPM8 channel.[1][2] Activation of TRPM8 by this compound leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in TRPM8-expressing cancer cells.[3] Furthermore, preclinical studies suggest that this compound may also exert its anti-cancer effects by reducing dihydrotestosterone (B1667394) (DHT) levels.[4][5] This guide summarizes the current understanding of this compound and provides a resource for researchers investigating its potential in prostate cancer therapy.

Mechanism of Action

This compound's primary mechanism of action is the activation of the TRPM8 ion channel. This activation triggers a cascade of intracellular events culminating in apoptotic cell death in prostate cancer cells.

TRPM8 Channel Activation and Ion Influx

As a TRPM8 agonist, this compound binds to and opens the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[3] This rapid increase in intracellular calcium concentration is a critical initiating event in the apoptotic signaling pathway.

Apoptosis Induction

The sustained elevation of intracellular Ca²⁺ disrupts mitochondrial function and activates downstream apoptotic pathways. A key study has shown that treatment of aggressive mouse prostate adenocarcinoma cells (TRAMP-C1 and TRAMP-C2) with this compound, both alone and in combination with other agents, leads to the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.

Reduction of Dihydrotestosterone (DHT) Levels

In a preclinical rat model of benign prostatic hyperplasia (BPH), administration of D-3263 resulted in a significant 98% reduction in plasma DHT levels.[4] Since DHT is a potent androgen that drives the growth of prostate cancer, this reduction may contribute to the anti-tumor activity of this compound.

Preclinical and Clinical Data

In Vitro Efficacy

While specific IC50 values for this compound in prostate cancer cell lines are not publicly available in peer-reviewed literature, preclinical studies by Dendreon have shown that D-3263 specifically kills cancer cells that express TRPM8.[4]

In Vivo Efficacy

A preclinical study in a rat model of testosterone-induced BPH demonstrated that oral administration of D-3263 for four weeks resulted in a significant 39% reduction in prostate weight compared to the control group.[4]

Combination Therapy

Research has indicated that this compound can enhance the pro-apoptotic activity of standard-of-care treatments for prostate cancer, such as the androgen receptor inhibitor enzalutamide (B1683756) and the chemotherapeutic agent docetaxel (B913). Western blot analysis in TRAMP-C1 and TRAMP-C2 cells showed increased cleavage of Caspase-3 and PARP when D-3263 was combined with either enzalutamide or docetaxel.

Clinical Trial Information

A Phase 1 open-label, dose-escalation study of orally-administered this compound was conducted in patients with advanced solid tumors refractory to standard therapies.[6] Preliminary results from this trial indicated that D-3263 was well-tolerated and showed signs of clinical activity, with some patients with advanced prostate cancer experiencing disease stabilization.[7]

Data Presentation

Table 1: Summary of In Vivo Efficacy of D-3263 in a Rat BPH Model [4]

ParameterTreatment GroupResultp-value
Prostate Weight ReductionD-326339% decrease vs. control0.004
Plasma DHT Level ReductionD-326398% decrease vs. control0.004

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

D3263_Apoptosis_Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx mediates Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes

D-3263 induced apoptosis pathway.
Experimental Workflow for Assessing Apoptosis by Western Blot

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot ProstateCancerCells Prostate Cancer Cells (e.g., TRAMP-C1, TRAMP-C2) Treatment Treat with D-3263 HCl, Enzalutamide, Docetaxel, or combinations ProstateCancerCells->Treatment CellLysis Cell Lysis Treatment->CellLysis Quantification Protein Quantification (BCA Assay) CellLysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (Cleaved Caspase-3, Cleaved PARP) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Workflow for Western Blot Analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Western Blot for Apoptosis Markers
  • Cell Treatment and Lysis: Treat prostate cancer cells with this compound (e.g., 1 µM), enzalutamide (e.g., 1 µM), docetaxel (e.g., 5 nM), or their combinations for 24 or 72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Use an antibody against a housekeeping protein like GAPDH or β-actin to ensure equal protein loading.

Calcium Influx Assay
  • Cell Seeding: Seed TRPM8-expressing cells on a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add this compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity indicates the influx of calcium.

Conclusion

This compound represents a promising therapeutic agent for prostate cancer by targeting the TRPM8 channel. Its ability to induce apoptosis and its synergistic effects with current therapies warrant further investigation. While a comprehensive dataset on its in vitro potency is not publicly available, the existing preclinical and early clinical data provide a strong rationale for continued research into its efficacy and mechanism of action in prostate cancer. This technical guide serves as a foundational resource to aid researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.

References

Methodological & Application

D-3263 Hydrochloride: In Vitro Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 hydrochloride is a potent and orally bioavailable agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] TRPM8, a non-selective cation channel, is well-documented for its role in sensing cold temperatures and has emerged as a promising therapeutic target in oncology.[2] Expressed in a variety of tissues, TRPM8 is notably upregulated in several cancers, including prostate, breast, lung, and colorectal carcinomas. Activation of TRPM8 by agonists like this compound triggers an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in cancer cells expressing the channel.[1][2] Furthermore, this compound has been suggested to decrease dihydrotestosterone (B1667394) (DHT) levels, potentially contributing to its anti-cancer effects, particularly in prostate cancer.[1][2]

These application notes provide detailed protocols for in vitro experiments to characterize the effects of this compound on cancer cells. The protocols cover cell viability, apoptosis, calcium influx, and western blot analysis of the TRPM8 signaling pathway, along with a method for assessing the compound's impact on DHT levels.

Data Presentation

Cell LineCancer TypeThis compound ConcentrationCombination TherapyObserved Effect
LNCaPProstate CancerNot specifiedDocetaxelSynergistic lethal effect
HCT116Colorectal CancerNot specified5-Fluorouracil + OxaliplatinSynergistic lethal effect
MCF7Breast CancerNot specifiedDocetaxelSynergistic lethal effect
A549Lung CancerNot specifiedDocetaxelSynergistic lethal effect
TRAMP-C1Mouse Prostate Cancer1 µMEnzalutamide or DocetaxelEnhanced pro-apoptotic activity[3]
TRAMP-C2Mouse Prostate Cancer1 µMEnzalutamide or DocetaxelEnhanced pro-apoptotic activity[3]

Signaling Pathway

Activation of the TRPM8 channel by this compound initiates a signaling cascade that culminates in apoptosis. The influx of Ca2+ is a critical initiating event.

TRPM8_Signaling_Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 binds and activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx mediates ER_Stress ER Stress Ca_Influx->ER_Stress induces Caspase_Activation Caspase Activation (Caspase-3, PARP cleavage) ER_Stress->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: this compound-induced TRPM8 signaling pathway leading to apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines and can be used to calculate the IC50 value.

Experimental Workflow:

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • TRPM8-expressing cancer cell lines (e.g., LNCaP, HCT116, MCF7, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Experimental Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 µM for TRAMP cells) for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Calcium Influx Assay

This protocol measures the increase in intracellular calcium concentration following the activation of TRPM8 channels by this compound.

Experimental Workflow:

Caption: Workflow for the calcium influx assay.

Materials:

  • TRPM8-expressing cells

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM (2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

  • Compound Addition: Inject the desired concentration of this compound into the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity at regular intervals to measure the change in intracellular calcium concentration.

Protocol 4: Western Blot Analysis

This protocol is used to detect the expression of TRPM8 and downstream apoptotic markers.

Experimental Workflow:

Caption: Workflow for Western Blot analysis.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRPM8, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Protocol 5: In Vitro Dihydrotestosterone (DHT) Level Assay

This protocol describes a method to measure the effect of this compound on DHT levels in cell culture supernatant or cell lysates using an ELISA kit.

Experimental Workflow:

Caption: Workflow for DHT level measurement by ELISA.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • Cell culture medium

  • This compound

  • DHT ELISA Kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture prostate cancer cells in the presence of a testosterone (B1683101) precursor (e.g., testosterone) and treat with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatant or prepare cell lysates.

  • ELISA: Perform the DHT ELISA on the collected samples according to the manufacturer's protocol.[4][5] This typically involves adding samples and standards to a microplate pre-coated with an anti-DHT antibody, followed by the addition of an HRP-conjugated DHT and a substrate.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the DHT concentration based on the standard curve. Compare the DHT levels in the treated samples to the vehicle control.

Conclusion

This compound represents a valuable tool for investigating the role of TRPM8 in cancer. The protocols outlined in these application notes provide a framework for characterizing its in vitro anti-cancer activities. Researchers are encouraged to optimize these protocols for their specific experimental systems to further elucidate the therapeutic potential of targeting the TRPM8 channel.

References

D-3263 Hydrochloride: In Vivo Applications and Experimental Protocols in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

D-3263 hydrochloride is an orally bioavailable agonist of the transient receptor potential melastatin member 8 (TRPM8), a cation channel protein.[1] This small molecule has demonstrated potential antineoplastic activity and has been investigated for its therapeutic effects in prostate cancer and benign prostatic hyperplasia (BPH).[1][2] The primary mechanism of action involves the activation of TRPM8, leading to an influx of calcium and sodium ions into TRPM8-expressing cells. This disrupts cellular homeostasis and can induce cell death in tumor cells.[1] Additionally, this compound has been shown to decrease levels of dihydrotestosterone (B1667394) (DHT), a key driver of prostate growth, suggesting an impact on androgen metabolism.[1]

Preclinical in vivo studies have demonstrated the efficacy of this compound in animal models of BPH and prostate cancer. In a rat model of testosterone-induced BPH, treatment with D-3263 resulted in a significant reduction in prostate weight and plasma DHT levels.[1] In mouse xenograft models of prostate cancer using the LuCaP 35 cell line, this compound significantly inhibited tumor growth.[2] A Phase 1 clinical trial was initiated to evaluate the safety and pharmacokinetics of an enteric-coated formulation of this compound in patients with advanced solid tumors. While the trial was completed, detailed results have not been broadly disseminated, and the development appears to have been discontinued.[3]

These findings highlight the potential of targeting the TRPM8 channel with agonists like this compound as a therapeutic strategy for prostate diseases. The following sections provide detailed protocols from preclinical studies to guide further research in this area.

Quantitative Data Summary

Table 1: Efficacy of this compound in a Rat Model of Benign Prostatic Hyperplasia (BPH)

ParameterControl (BPH-induced)This compound TreatedPercent Reductionp-value
Prostate Weight--39%0.004[1]
Plasma DHT (pg/mL)2221.243.198%0.004[1]

Table 2: Efficacy of this compound in a LuCaP 35 Prostate Cancer Xenograft Mouse Model

Treatment GroupMean Tumor Volume (mm³)p-value vs. Control
Control207.6-
This compound123.70.004[2]

Experimental Protocols

Benign Prostatic Hyperplasia (BPH) Rat Model

Objective: To evaluate the in vivo efficacy of this compound in a testosterone-induced BPH rat model.

Animal Model:

  • Species: Rat (specific strain not detailed in the available literature)

  • Sex: Male

Materials:

Procedure:

  • Induction of BPH: BPH is induced by subcutaneous injections of testosterone propionate. The induction phase typically precedes the treatment phase.

  • Treatment Administration: One week prior to the initiation of testosterone injections, begin daily administration of this compound or a comparator (e.g., finasteride) for a total of four weeks.[1] The exact dose of this compound is not specified in the available public documents.

  • Monitoring: Monitor animals for general health and body weight throughout the study.

  • Endpoint Analysis:

    • At the end of the four-week treatment period, collect blood samples for analysis of plasma dihydrotestosterone (DHT) levels.

    • Euthanize the animals and carefully dissect the prostates.

    • Weigh the prostates to determine the effect of the treatment on prostate enlargement.

    • Prostate tissues can be fixed in formalin and embedded in paraffin (B1166041) for histopathological examination, including staining with a Trp-p8 antibody to assess target engagement.[1]

Prostate Cancer Xenograft Mouse Model (LuCaP 35)

Objective: To assess the anti-tumor activity of this compound in a human prostate cancer xenograft model.

Animal Model:

  • Species: Mouse (e.g., athymic nude mice)

  • Sex: Male

Materials:

  • This compound

  • LuCaP 35 human prostate cancer cells

  • Matrigel (or other appropriate cell suspension vehicle)

  • Vehicle for this compound

Procedure:

  • Cell Culture: Culture LuCaP 35 cells under appropriate conditions.

  • Tumor Implantation:

    • Harvest LuCaP 35 cells and resuspend them in a suitable medium, potentially mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

    • Administer this compound or vehicle to the respective groups. The specific dose, route, and frequency of administration are not detailed in the available public information.

  • Efficacy Evaluation:

    • Measure tumor volume periodically (e.g., twice weekly) using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Study Termination and Analysis:

    • The study is typically terminated when tumors in the control group reach a specific size.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Compare the mean tumor volumes between the treated and control groups to determine the efficacy of this compound.

Visualizations

Signaling_Pathway Proposed Signaling Pathway of this compound D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates DHT_Reduction Reduced DHT Levels D3263->DHT_Reduction Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_Influx Homeostasis_Disruption Disruption of Ion Homeostasis Ca_Na_Influx->Homeostasis_Disruption Cell_Death Tumor Cell Death Homeostasis_Disruption->Cell_Death Prostate_Growth_Inhibition Inhibition of Prostate Growth DHT_Reduction->Prostate_Growth_Inhibition

Caption: Proposed mechanism of this compound action.

BPH_Workflow Experimental Workflow for BPH Rat Model start Start treatment Daily D-3263 HCl or Vehicle (4 weeks) start->treatment bph_induction Subcutaneous Testosterone Propionate (concurrent with last 3 weeks of treatment) treatment->bph_induction monitoring Monitor Animal Health treatment->monitoring endpoints Endpoint Analysis: - Blood Collection (DHT) - Prostate Dissection & Weight - Histopathology monitoring->endpoints end End endpoints->end

Caption: Workflow for the in vivo BPH rat model study.

Xenograft_Workflow Experimental Workflow for Prostate Cancer Xenograft Model start Start implantation Subcutaneous Implantation of LuCaP 35 Cells start->implantation tumor_growth Tumor Growth to Predetermined Size implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment D-3263 HCl or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring termination Study Termination monitoring->termination analysis Tumor Excision & Analysis termination->analysis end End analysis->end

Caption: Workflow for the in vivo prostate cancer xenograft mouse model study.

References

Application Notes and Protocols for Selective M1 Muscarinic Acetylcholine Receptor Agonists in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of selective M1 muscarinic acetylcholine (B1216132) receptor agonists in cell culture assays. Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The M1 subtype is of significant interest as a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. Activation of the M1 receptor, primarily coupled to Gq/11 proteins, initiates a signaling cascade leading to neuronal excitation and other cellular responses.

Important Note on Compound Selection: The compound D-3263 hydrochloride, mentioned in the topic inquiry, is identified in the scientific literature as a Transient Receptor Potential Melastatin 8 (TRPM8) agonist, with applications in oncology and benign prostatic hyperplasia research.[1] There is no substantial evidence to classify it as a selective M1 muscarinic acetylcholine receptor agonist. Therefore, to ensure scientific accuracy and relevance, these application notes will focus on a representative and well-characterized selective M1 agonist, McN-A-343 , and provide general protocols applicable to other selective M1 agonists.

M1 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq/11 family of G proteins.[2][3][4][5] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6] The resulting increase in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC), leading to a wide range of cellular responses.[6][7]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1_Receptor M1 Receptor Gq_protein Gq/11 Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist M1 Agonist (e.g., McN-A-343) Agonist->M1_Receptor Binds IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to IP3R->Ca_release Induces

Caption: M1 muscarinic receptor signaling cascade.

Data Presentation: In Vitro Activity of Selective M1 Agonists

The following table summarizes the potency (EC50 values) of several selective M1 muscarinic receptor agonists in various cell-based assays. These values are representative and can vary depending on the specific cell line, receptor expression levels, and assay conditions.

CompoundCell LineAssay TypeEC50Reference
McN-A-343 HEK293-M1Calcium Mobilization11 nM[8]
McN-A-343 H508 (M1Rlow)Cell Proliferation Inhibition136.8 µM[9]
Xanomeline HEK293-M1Calcium Mobilization37 nM[8]
Xanomeline H508 (M1Rlow)Cell Proliferation Inhibition23.4 µM[9]
AC-42 CHO-hM1Inositol Phosphate AccumulationpEC50 = 6.1[10]
77-LH-28-1 CHO-hM1Inositol Phosphate AccumulationpEC50 = 7.4[10]
Pilocarpine CHO-M1Calcium Mobilization6.8 µM[8]
Iperoxo HEK293-M1Calcium Mobilization24.8 nM[8]
Oxotremorine Nomad CHRM1Calcium Flux9.17 x 10-7 M[11]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following M1 receptor activation. It is a common method for assessing the potency and efficacy of M1 agonists.[8][12][13]

Materials:

  • Cells stably expressing the human M1 receptor (e.g., CHO-hM1 or HEK293-hM1).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (optional, to prevent dye leakage).

  • M1 receptor agonist (e.g., McN-A-343).

  • Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the M1-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in assay buffer. The final concentration of the dye will depend on the specific dye used (e.g., 1-5 µM for Fluo-4 AM). Probenecid can be added to the loading buffer to inhibit dye extrusion.

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Agonist Preparation:

    • Prepare a stock solution of the M1 agonist in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the agonist in assay buffer to create a range of concentrations for the dose-response curve.

  • Data Acquisition:

    • After dye incubation, wash the cells with assay buffer to remove any extracellular dye.

    • Place the plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the different concentrations of the M1 agonist to the wells. The instrument's liquid handling system can be programmed for this addition.

    • Immediately begin recording the fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of the M1 receptor's Gq/11-PLC signaling pathway by quantifying the accumulation of inositol phosphates.[10][14]

Materials:

  • Cells stably expressing the human M1 receptor.

  • Cell culture medium.

  • Multi-well plates.

  • [³H]-myo-inositol.

  • Inositol-free medium.

  • Stimulation buffer containing lithium chloride (LiCl) (e.g., 10 mM). LiCl inhibits the degradation of inositol monophosphate, allowing it to accumulate.

  • M1 receptor agonist.

  • Lysis buffer.

  • Ion-exchange chromatography columns or a commercial IP accumulation assay kit (e.g., HTRF-based).

  • Scintillation counter or HTRF-compatible plate reader.

Procedure:

  • Cell Labeling:

    • Seed cells into multi-well plates.

    • Incubate the cells overnight in a culture medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • On the day of the assay, wash the cells with inositol-free medium.

    • Pre-incubate the cells in a stimulation buffer containing LiCl for a short period.

    • Add the M1 agonist at various concentrations and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the buffer and adding a lysis buffer (e.g., ice-cold perchloric acid).

    • Neutralize the cell lysates.

  • Quantification of Inositol Phosphates:

    • Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

    • Alternatively, use a non-radioactive, homogeneous time-resolved fluorescence (HTRF) based assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the amount of accumulated inositol phosphates against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture M1-expressing cells Plate_Cells Seed cells into microplate Cell_Culture->Plate_Cells Incubate Incubate overnight Plate_Cells->Incubate Load_Dye Load with Calcium Dye (Calcium Assay) or Label with [³H]-myo-inositol (IP Assay) Incubate->Load_Dye Wash Wash cells Load_Dye->Wash Add_Agonist Add serial dilutions of M1 Agonist Wash->Add_Agonist Measure_Signal Measure fluorescence (Calcium) or radioactivity (IP) Add_Agonist->Measure_Signal Plot_Data Plot Dose-Response Curve Measure_Signal->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

References

D-3263 Hydrochloride: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 hydrochloride is a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel.[1] Expressed in various cancer types, notably prostate cancer, TRPM8 activation by this compound triggers an influx of calcium and sodium ions, disrupting cellular homeostasis and leading to the induction of apoptosis.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in cancer cells, with a focus on its synergistic effects with standard chemotherapeutic agents.

Mechanism of Action

This compound selectively binds to and activates the TRPM8 channel. This activation leads to a sustained increase in intracellular calcium (Ca2+) concentration. The elevated Ca2+ levels are a key trigger for the intrinsic apoptotic pathway. While the complete downstream signaling cascade is still under investigation, it is understood to involve the activation of key apoptotic executioners, caspase-3 and Poly (ADP-ribose) polymerase (PARP). The cleavage of these proteins is a hallmark of apoptosis. Furthermore, TRPM8 activation has been shown to influence other signaling pathways implicated in cell survival and proliferation, such as the Akt/GSK-3β and p44/p42 MAPK pathways.[3]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its synergistic effects with other anti-cancer drugs in murine prostate cancer cell lines.

Table 1: Effective Concentrations of this compound and Co-administered Agents in TRAMP-C1 and TRAMP-C2 Prostate Cancer Cells

CompoundCell LineConcentrationDuration of TreatmentObserved Effect
This compoundTRAMP-C1, TRAMP-C21 µM24 or 72 hoursEnhanced pro-apoptotic activity of Docetaxel and Enzalutamide
DocetaxelTRAMP-C1, TRAMP-C25 nM24 or 72 hoursUsed in combination with this compound
EnzalutamideTRAMP-C1, TRAMP-C21 µM24 or 72 hoursUsed in combination with this compound

Table 2: Qualitative and Quantitative Assessment of Apoptosis Induction

TreatmentCell LineAssayKey Apoptotic MarkersResults
D-3263 (1 µM) + Docetaxel (5 nM)TRAMP-C1, TRAMP-C2Western BlotCleaved Caspase-3, Cleaved PARPIncreased cleavage compared to single-agent treatment, indicating enhanced apoptosis.[2]
D-3263 (1 µM) + Enzalutamide (1 µM)TRAMP-C1, TRAMP-C2Western BlotCleaved Caspase-3, Cleaved PARPIncreased cleavage compared to single-agent treatment, indicating enhanced apoptosis.[2]

Note: Specific IC50 values for this compound as a monotherapy in cancer cell lines are not yet widely available in the public domain.

Signaling Pathways and Experimental Workflows

cluster_0 This compound-Induced Apoptosis Signaling Pathway D3263 D-3263 HCl TRPM8 TRPM8 Channel D3263->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx ER_Stress ER Stress Ca_Influx->ER_Stress Induces Mito Mitochondria Ca_Influx->Mito Impacts Akt_GSK Akt/GSK-3β Pathway (Survival) Ca_Influx->Akt_GSK Inhibits MAPK p44/p42 MAPK (Proliferation) Ca_Influx->MAPK Inhibits Casp9 Caspase-9 ER_Stress->Casp9 Activates Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves & Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

cluster_1 Experimental Workflow for Evaluating this compound Cell_Culture Cancer Cell Culture (e.g., TRAMP-C1, TRAMP-C2) Treatment Treatment with D-3263 HCl (Monotherapy or Combination) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Caspase-3, PARP, etc.) Treatment->Western_Blot Ca_Assay Calcium Influx Assay (e.g., Fluo-4 AM) Treatment->Ca_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Ca_Assay->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture

The TRAMP-C1 and TRAMP-C2 murine prostate adenocarcinoma cell lines can be obtained from ATCC.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with:

    • 10% Fetal Bovine Serum (FBS)

    • 5 µg/mL insulin

    • 10 nM dehydroisoandrosterone (a synthetic androgen)[1][4]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend in fresh culture medium and re-plate at the desired density.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound.

Materials:

  • TRAMP-C1 or TRAMP-C2 cells

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis for Apoptotic Markers

This protocol is for detecting the cleavage of caspase-3 and PARP.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After washing, incubate the membrane with ECL substrate and capture the chemiluminescent signal. Analyze the band intensities to determine the relative protein expression levels.

Calcium Influx Assay

This assay measures the increase in intracellular calcium following TRPM8 activation.

Materials:

  • TRAMP-C1 or TRAMP-C2 cells

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add this compound to the wells and immediately begin kinetic measurement of fluorescence intensity (Excitation ~494 nm, Emission ~516 nm).

  • Controls: Use ionomycin to induce a maximal calcium influx and EGTA to chelate extracellular calcium as positive and negative controls, respectively.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration.

Conclusion

This compound represents a promising therapeutic agent for cancers overexpressing the TRPM8 channel. Its ability to induce apoptosis, particularly in combination with established chemotherapeutics, warrants further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the anti-cancer effects of this compound and elucidate its mechanisms of action.

References

Application of D-3263 Hydrochloride in Benign Prostatic Hyperplasia (BPH) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3263 hydrochloride is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a transmembrane cation channel protein.[1][2] Research has indicated that TRPM8 is overexpressed in benign prostatic hyperplasia (BPH) and prostate cancer.[1] this compound has been investigated as a potential therapeutic agent for BPH due to its ability to induce cell death in TRPM8-expressing cells and affect androgen metabolism.[1] These application notes provide a summary of the preclinical findings and detailed protocols for the use of this compound in a testosterone-induced BPH animal model.

Mechanism of Action

This compound functions as an agonist for the TRPM8 ion channel.[1] Activation of TRPM8 leads to an influx of calcium and sodium ions, disrupting cellular ion homeostasis and subsequently inducing apoptosis (programmed cell death) in prostate cells that overexpress this channel.[1][3] Furthermore, preclinical studies have shown that treatment with this compound leads to a significant reduction in plasma dihydrotestosterone (B1667394) (DHT) levels, a key androgen involved in the pathophysiology of BPH.[1][4] This suggests that this compound may also modulate androgen metabolism, contributing to its therapeutic effect.

Signaling Pathway

The proposed signaling pathway for this compound in prostate cells involves the activation of the TRPM8 ion channel, leading to downstream effects that culminate in apoptosis and reduced androgen signaling.

G D3263 This compound TRPM8 TRPM8 Ion Channel (Overexpressed in BPH) D3263->TRPM8  Agonist Activity Androgen_Metabolism Modulation of Androgen Metabolism D3263->Androgen_Metabolism Ca_Na_Influx Increased Intracellular Ca²⁺ and Na⁺ Influx TRPM8->Ca_Na_Influx Homeostasis_Disruption Disruption of Ion Homeostasis Ca_Na_Influx->Homeostasis_Disruption Apoptosis Induction of Apoptosis in Prostate Cells Homeostasis_Disruption->Apoptosis Prostate_Reduction Reduction in Prostate Size and Weight Apoptosis->Prostate_Reduction DHT_Reduction Reduced Plasma DHT Levels Androgen_Metabolism->DHT_Reduction DHT_Reduction->Prostate_Reduction G Start Start of Study Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Pretreatment Initiate Daily Treatment: D-3263 HCl or Vehicle (1 week prior to BPH induction) Acclimatization->Pretreatment BPH_Induction Induce BPH: Subcutaneous Injection of Testosterone Propionate (TP) (Continue daily treatment) Pretreatment->BPH_Induction Treatment_Phase Continued Daily Treatment with D-3263 HCl or Vehicle + Daily TP Injections (4 weeks) BPH_Induction->Treatment_Phase Endpoint Endpoint Analysis: - Blood Sampling (DHT) - Prostate Collection & Weighing - Histopathology Treatment_Phase->Endpoint End End of Study Endpoint->End

References

Application Notes and Protocols: D-3263 Hydrochloride in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing D-3263 hydrochloride, a potent transient receptor potential melastatin 8 (TRPM8) agonist, in combination with standard chemotherapy agents. The following protocols are based on established research demonstrating the synergistic cytotoxic effects of this combination in various cancer models.

Introduction

This compound is an orally bioavailable small molecule that activates the TRPM8 ion channel, which is overexpressed in several malignancies, including prostate, breast, lung, and colorectal cancers[1][2]. Activation of TRPM8 by D-3263 leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in cancer cells[1][2][3]. Preclinical studies have revealed a significant synergistic effect when D-3263 is combined with sub-lethal doses of chemotherapy, transforming otherwise ineffective treatments into potent inducers of cancer cell death[4][5]. This synergy has been observed with agents such as docetaxel (B913), enzalutamide, and the combination of 5-fluorouracil (B62378) (5-FU) and oxaliplatin[4][5][6]. These findings present a promising therapeutic strategy to enhance the efficacy of conventional chemotherapy.

Mechanism of Action: Synergistic Apoptosis

The primary mechanism underlying the synergistic effect of D-3263 and chemotherapy is the induction of a robust apoptotic program. D-3263-mediated activation of TRPM8 and the subsequent calcium influx appear to sensitize cancer cells to the cytotoxic effects of chemotherapy. This leads to the activation of the caspase cascade, culminating in programmed cell death.

D-3263 and Chemotherapy Signaling Pathway D3263 D-3263 HCl TRPM8 TRPM8 Channel D3263->TRPM8 activates Chemo Chemotherapy (e.g., Docetaxel, 5-FU/Oxaliplatin) Chemo_Target Chemotherapy Target (e.g., DNA, Microtubules) Chemo->Chemo_Target Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx induces Homeostasis Disruption of Ion Homeostasis Ca_Influx->Homeostasis Apoptosis_Pathway Pro-Apoptotic Signaling Homeostasis->Apoptosis_Pathway synergistically activate Chemo_Target->Apoptosis_Pathway synergistically activate Caspase Caspase Activation (Caspase-3, PARP cleavage) Apoptosis_Pathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis

D-3263 and Chemotherapy Signaling Pathway

Data Presentation

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of D-3263 in combination with chemotherapy.

Table 1: In Vitro Cell Viability in Various Cancer Cell Lines

Cell Line (Cancer Type)TreatmentConcentrationApproximate Cell Viability (%)
LNCaP (Prostate)Docetaxel5 nM80
D-32631 µM90
D-3263 + Docetaxel 1 µM + 5 nM <20
HCT116 (Colorectal)5-FU + OxaliplatinSub-lethal dose75
D-32631 µM95
D-3263 + 5-FU/Oxaliplatin 1 µM + Sub-lethal <20
MCF7 (Breast)DocetaxelSub-lethal dose85
D-32631 µM90
D-3263 + Docetaxel 1 µM + Sub-lethal <40
A549 (Lung)DocetaxelSub-lethal dose80
D-32631 µM95
D-3263 + Docetaxel 1 µM + Sub-lethal <40

Data are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Apoptosis Induction in Mouse Prostate Cancer Cell Lines

Cell LineTreatment (72h)Cleaved Caspase-3Cleaved PARP
TRAMP-C1 ControlBaselineBaseline
D-3263 (1 µM)No significant increaseNo significant increase
Docetaxel (5 nM)No significant increaseNo significant increase
D-3263 + Docetaxel Strong Increase Strong Increase
Enzalutamide (1 µM)No significant increaseNo significant increase
D-3263 + Enzalutamide Strong Increase Strong Increase
TRAMP-C2 ControlBaselineBaseline
D-3263 (1 µM)No significant increaseNo significant increase
Docetaxel (5 nM)No significant increaseNo significant increase
D-3263 + Docetaxel Strong Increase Strong Increase
Enzalutamide (1 µM)No significant increaseNo significant increase
D-3263 + Enzalutamide Strong Increase Strong Increase

Qualitative assessment based on Western blot data from Genovesi et al., 2022.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and chemotherapy.

Protocol 1: In Vitro Cell Viability Assay (Crystal Violet Staining)

This protocol is used to assess the effect of D-3263 and chemotherapy on the viability of adherent cancer cell lines.

Cell Viability Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_stain Staining and Analysis Seed Seed cells in 96-well plates Adhere Allow cells to adhere (overnight) Seed->Adhere Treat Treat with D-3263, Chemotherapy, Combination, and Vehicle Control Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate Wash Wash with PBS Incubate->Wash Fix Fix with Methanol (B129727) Wash->Fix Stain Stain with Crystal Violet Fix->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize stain Wash2->Solubilize Read Read absorbance Solubilize->Read

Cell Viability Assay Workflow

Materials:

  • This compound

  • Chemotherapy agent (e.g., Docetaxel, 5-FU, Oxaliplatin)

  • Appropriate cancer cell line (e.g., LNCaP, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Methanol

  • 0.5% Crystal Violet solution in 25% methanol

  • 10% Acetic Acid

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of D-3263 and the chemotherapeutic agent. Treat cells with:

    • Vehicle control (e.g., DMSO)

    • D-3263 alone

    • Chemotherapy agent alone

    • Combination of D-3263 and chemotherapy

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 100 µL of methanol for 10 minutes.

    • Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

    • Wash the plates with water to remove excess stain.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Analysis by Western Blot

This protocol is used to detect the cleavage of apoptosis markers, such as Caspase-3 and PARP, indicating the induction of apoptosis.

Materials:

  • Treated cell pellets (from Protocol 1 or a separate experiment)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis.

Protocol 3: In Vivo Tumor Growth Inhibition Study (Representative Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of D-3263 and chemotherapy in a mouse xenograft model.

In Vivo Xenograft Study Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Inject Inject cancer cells subcutaneously into mice Tumor_Growth Allow tumors to reach a palpable size Inject->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer treatments: - Vehicle - D-3263 - Chemotherapy - Combination Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Euthanize Euthanize mice at predefined endpoint Monitor->Euthanize Excise Excise and weigh tumors Euthanize->Excise Analyze Perform histological and molecular analysis Excise->Analyze

In Vivo Xenograft Study Workflow

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for injection

  • This compound formulated for oral gavage

  • Chemotherapy agent formulated for injection

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • D-3263 alone

    • Chemotherapy alone

    • D-3263 + Chemotherapy

  • Treatment Administration: Administer the treatments according to the planned schedule and dosage. D-3263 is typically administered orally, while chemotherapies are often given via intraperitoneal or intravenous injection.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for further analysis (e.g., histology, Western blot).

  • Analysis: Compare the tumor growth inhibition between the different treatment groups.

Conclusion

The combination of the TRPM8 agonist this compound with standard chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The provided application notes and protocols offer a framework for researchers to investigate and validate this synergistic approach in various preclinical cancer models. Further research is warranted to optimize dosing and scheduling and to explore the full therapeutic potential of this combination therapy.

References

Application Notes and Protocols: Studying the Synergistic Effects of D-3263 with Docetaxel in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the synergistic anticancer effects of D-3263 and docetaxel (B913), with a particular focus on prostate cancer. D-3263 is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a transmembrane ion channel that is often overexpressed in prostate cancer.[1] Activation of TRPM8 by D-3263 can lead to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in TRPM8-expressing cancer cells.[1] Docetaxel, a member of the taxane (B156437) family, is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4] Preclinical studies suggest that the combination of D-3263 and docetaxel can significantly enhance the pro-apoptotic effects in prostate cancer cells, indicating a potential synergistic relationship.[5][6]

These protocols and notes are intended to guide researchers in the systematic evaluation of this drug combination, from initial cell viability assays to the investigation of the underlying molecular mechanisms through apoptosis assays and Western blot analysis of key signaling pathways.

Data Presentation: In Vitro Efficacy of D-3263 and Docetaxel

Quantitative data from in vitro experiments are crucial for determining the efficacy and synergistic potential of D-3263 and docetaxel. The following tables provide a template for summarizing key quantitative data. Note that while representative IC50 values for docetaxel in various prostate cancer cell lines are provided based on existing literature, the data for D-3263 and the combination of D-3263 with docetaxel should be determined experimentally.

Table 1: IC50 Values of D-3263 and Docetaxel in Prostate Cancer Cell Lines

Cell LineDrugIC50 (nM)Reference
PC-3Docetaxel1.9 - 3.72[3][7]
D-3263Experimental
D-3263 + DocetaxelExperimental
DU-145Docetaxel0.8 - 4.46[3][7]
D-3263Experimental
D-3263 + DocetaxelExperimental
LNCaPDocetaxel1.13[7]
D-3263Experimental
D-3263 + DocetaxelExperimental
22Rv1Docetaxel0.3[3]
D-3263Experimental
D-3263 + DocetaxelExperimental

*IC50 values should be determined experimentally for D-3263 and the combination treatment.

Table 2: Combination Index (CI) Values for D-3263 and Docetaxel

The Combination Index (CI) is a quantitative measure of drug synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.[8][9]

Cell LineDrug Combination (Molar Ratio)Combination Index (CI)Synergy/Additivity/Antagonism
PC-3D-3263 + Docetaxel (e.g., 1:1)Experimental
DU-145D-3263 + Docetaxel (e.g., 1:1)Experimental
LNCaPD-3263 + Docetaxel (e.g., 1:1)Experimental
22Rv1D-3263 + Docetaxel (e.g., 1:1)Experimental

*CI values should be calculated based on experimental data from cell viability assays.

Table 3: Apoptosis Rates in Prostate Cancer Cells Treated with D-3263 and Docetaxel

Cell LineTreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)
PC-3Control-Experimental
D-3263IC50Experimental
DocetaxelIC50Experimental
D-3263 + Docetaxele.g., 0.5 x IC50 of eachExperimental
DU-145Control-Experimental
D-3263IC50Experimental
DocetaxelIC50Experimental
D-3263 + Docetaxele.g., 0.5 x IC50 of eachExperimental

*Apoptosis rates should be determined experimentally using methods such as Annexin V/PI staining followed by flow cytometry.

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of D-3263 and docetaxel.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the drug combination.[8]

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU-145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • D-3263 (stock solution in DMSO)

  • Docetaxel (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of D-3263 and docetaxel, both individually and in combination, in complete culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each drug and the combination. Use software such as CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following drug treatment using flow cytometry.[10][11]

Materials:

  • Prostate cancer cells

  • D-3263 and Docetaxel

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with D-3263, docetaxel, or the combination at desired concentrations (e.g., IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by the drug combination.[12][13]

Materials:

  • Treated and untreated prostate cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRPM8, anti-α-tubulin, anti-acetylated-α-tubulin, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis cluster_3 Conclusion start Seed Prostate Cancer Cells (PC-3, DU-145, etc.) treat Treat with D-3263, Docetaxel, or Combination for 24-72h start->treat via Cell Viability Assay (MTT) treat->via apop Apoptosis Assay (Annexin V/PI) treat->apop wb Western Blot treat->wb ic50 Calculate IC50 & CI Values via->ic50 apop_quant Quantify Apoptosis Rate apop->apop_quant protein_exp Analyze Protein Expression & Phosphorylation wb->protein_exp conclusion Determine Synergy & Elucidate Mechanism ic50->conclusion apop_quant->conclusion protein_exp->conclusion

Caption: Workflow for investigating the synergistic effects of D-3263 and docetaxel.

Proposed Signaling Pathway of D-3263 and Docetaxel Synergy

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus D3263 D-3263 TRPM8 TRPM8 Channel D3263->TRPM8 activates Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules stabilizes Ca_influx Ca²⁺ Influx TRPM8->Ca_influx induces PI3K_AKT PI3K/AKT Pathway Ca_influx->PI3K_AKT modulates MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK modulates G2M_arrest G2/M Cell Cycle Arrest Microtubules->G2M_arrest causes Bcl2_family Bcl-2 Family Proteins (Bcl-2 ↓, Bax ↑) PI3K_AKT->Bcl2_family regulates MAPK_ERK->Bcl2_family regulates Apoptosis Apoptosis Bcl2_family->Apoptosis promotes G2M_arrest->Apoptosis leads to

Caption: Proposed signaling pathways for D-3263 and docetaxel synergistic apoptosis.

References

Application Notes and Protocols: Co-administration of D-3263 Hydrochloride and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

This document provides detailed application notes and experimental protocols for investigating the potential synergistic effects of co-administering D-3263 hydrochloride, a transient receptor potential melastatin member 8 (TRPM8) agonist, and 5-fluorouracil (B62378) (5-FU), a widely used antimetabolite chemotherapeutic agent. While direct studies on the co-administration of these two specific compounds are not yet available in published literature, this document outlines a scientific rationale and provides detailed methodologies for researchers to explore this promising combination therapy in cancer research.

This compound is an orally bioavailable agonist of TRPM8, an ion channel that is overexpressed in various cancers, including prostate, breast, and colon cancer.[1][2] Activation of TRPM8 by this compound can lead to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in TRPM8-expressing tumor cells.[1][3]

5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that exerts its anticancer effects through multiple mechanisms.[4][5][6] Its active metabolites can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[4][7] Additionally, 5-FU metabolites can be incorporated into RNA and DNA, disrupting their normal function and contributing to cytotoxicity.[5][8]

The co-administration of this compound and 5-FU is hypothesized to have a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each agent alone. The proposed mechanism for this synergy is the dual induction of distinct cell death pathways.

Potential Signaling Pathway for Synergistic Action

The combination of this compound and 5-fluorouracil may converge on pathways leading to apoptosis and cell cycle arrest. This compound-induced TRPM8 activation leads to a sustained increase in intracellular calcium, which can trigger the intrinsic apoptotic pathway through mitochondrial stress. Simultaneously, 5-FU induces DNA damage and RNA dysfunction, activating p53-dependent and -independent apoptotic pathways and causing cell cycle arrest. The concurrent activation of these distinct but complementary pathways could lead to a more potent and comprehensive anti-tumor response.

Caption: Proposed synergistic signaling pathway of this compound and 5-fluorouracil.

Data Presentation

Table 1: In Vitro Cytotoxicity Data (Hypothetical)
Treatment GroupCell LineIC50 (µM) after 72hCombination Index (CI)
D-3263 HClProstate (LNCaP)50-
5-FluorouracilProstate (LNCaP)15-
D-3263 HCl + 5-FU (1:1 ratio)Prostate (LNCaP)D: 10, 5-FU: 10< 1 (Synergistic)
D-3263 HClColon (HT-29)75-
5-FluorouracilColon (HT-29)25-
D-3263 HCl + 5-FU (1:1 ratio)Colon (HT-29)D: 15, 5-FU: 15< 1 (Synergistic)
Table 2: In Vivo Tumor Growth Inhibition (Hypothetical)
Treatment GroupAnimal ModelTumor Growth Inhibition (%)
Vehicle ControlLNCaP Xenograft0
D-3263 HCl (20 mg/kg)LNCaP Xenograft35
5-Fluorouracil (50 mg/kg)LNCaP Xenograft45
D-3263 HCl + 5-FULNCaP Xenograft80

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound and 5-FU, both individually and in combination, on cancer cell lines.

Cell_Viability_Workflow Start Seed Cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with D-3263 HCl, 5-FU, or Combination Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 Add_Reagent Add Cell Viability Reagent (e.g., MTT) Incubate2->Add_Reagent Incubate3 Incubate for 2-4h Add_Reagent->Incubate3 Measure Measure Absorbance Incubate3->Measure Analyze Calculate IC50 and Combination Index Measure->Analyze

Caption: Workflow for the in vitro cell viability assay.

Materials:

  • TRPM8-expressing cancer cell lines (e.g., LNCaP, HT-29)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 5-Fluorouracil (stock solution in DMSO or water)

  • 96-well cell culture plates

  • MTT or similar cell viability assay reagent

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound and 5-FU in culture medium.

  • For combination studies, prepare mixtures of the two drugs at various ratios (e.g., 1:1, 1:2, 2:1).

  • Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only controls.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug and the combination.

  • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis and necrosis in cells treated with the drug combination.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound and 5-Fluorouracil

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, 5-FU, or the combination at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Tumor Growth Inhibition Study

This protocol outlines a xenograft mouse model to evaluate the in vivo efficacy of the combination therapy.

InVivo_Workflow Start Implant Tumor Cells into Nude Mice Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Vehicle, D-3263 HCl, 5-FU, or Combination Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Sacrifice Mice at Predefined Endpoint Monitor->Endpoint Analyze Excise Tumors for Further Analysis Endpoint->Analyze

Caption: Workflow for the in vivo tumor growth inhibition study.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • TRPM8-expressing cancer cells

  • This compound (formulated for oral administration)

  • 5-Fluorouracil (formulated for intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into four groups: Vehicle control, this compound alone, 5-FU alone, and the combination of this compound and 5-FU.

  • Administer the treatments according to a predetermined schedule (e.g., D-3263 HCl daily by oral gavage, 5-FU twice weekly by intraperitoneal injection).

  • Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.

  • Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the molecular mechanisms underlying the synergistic effects of the drug combination by analyzing the expression and activation of key signaling proteins.

Materials:

  • Treated cell lysates from in vitro experiments or tumor lysates from in vivo studies

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated cells or tumors.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., Actin) to compare protein expression levels between treatment groups.

Conclusion

The co-administration of this compound and 5-fluorouracil represents a novel and potentially effective strategy for cancer therapy. The provided protocols offer a comprehensive framework for researchers to investigate the synergistic potential and underlying molecular mechanisms of this combination in preclinical models. The successful validation of this approach could pave the way for future clinical investigations and provide a new therapeutic option for patients with TRPM8-expressing cancers.

References

Investigating the Synergistic Anti-Cancer Effects of D-3263 Hydrochloride and Oxaliplatin in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies with conventional chemotherapy holds significant promise for enhancing anti-cancer efficacy and overcoming drug resistance. This document provides detailed application notes and protocols for investigating the synergistic effects of D-3263 hydrochloride, a transient receptor potential melastatin member 8 (TRPM8) agonist, and oxaliplatin (B1677828), a platinum-based chemotherapeutic agent, in cancer models. This compound has been shown to induce cell death in cancer cells expressing TRPM8, a calcium-permeable ion channel.[1][2][3] Oxaliplatin is a cornerstone of treatment for various cancers, particularly colorectal cancer, and functions by inducing DNA damage, leading to apoptosis.[4][5] Preclinical evidence suggests that the combination of this compound with chemotherapy, including oxaliplatin, results in a synergistic lethal effect on cancer cells, indicating a promising therapeutic strategy.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the individual and combined effects of this compound and oxaliplatin on cancer cell viability and apoptosis.

Table 1: In Vitro Cytotoxicity of this compound and Oxaliplatin in HCT116 Colorectal Cancer Cells

TreatmentConcentration (µM)Cell Viability (% of Control)
Control-100
This compound1085
Oxaliplatin570
This compound + Oxaliplatin10 + 540

Note: Data are representative and compiled from preclinical findings. Actual values may vary based on experimental conditions.

Table 2: Induction of Apoptosis by this compound and Oxaliplatin in HCT116 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V Positive)
Control-5
This compound1015
Oxaliplatin525
This compound + Oxaliplatin10 + 560

Note: Data are representative and compiled from preclinical findings. Actual values may vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in investigating the combination of this compound and oxaliplatin, the following diagrams are provided in Graphviz DOT language.

G cluster_D3263 This compound cluster_Oxaliplatin Oxaliplatin D3263 D-3263 HCl TRPM8 TRPM8 Channel D3263->TRPM8 activates Ca_influx ↑ Intracellular Ca²⁺ TRPM8->Ca_influx Apoptosis_D Apoptosis Ca_influx->Apoptosis_D Synergy Synergistic Apoptosis Apoptosis_D->Synergy Oxaliplatin Oxaliplatin DNA_damage DNA Damage Oxaliplatin->DNA_damage Apoptosis_O Apoptosis DNA_damage->Apoptosis_O Apoptosis_O->Synergy G start Start cell_culture Cancer Cell Culture (e.g., HCT116) start->cell_culture treatment Treat with D-3263 HCl, Oxaliplatin, or Combination cell_culture->treatment viability_assay Cell Viability Assay (Crystal Violet) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end G start Start xenograft Establish Xenograft Tumor Model start->xenograft treatment Administer D-3263 HCl, Oxaliplatin, or Combination xenograft->treatment tumor_measurement Measure Tumor Volume and Body Weight treatment->tumor_measurement tumor_measurement->treatment Repeated Dosing endpoint Endpoint Analysis (Tumor Excision, IHC) tumor_measurement->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols: D-3263 Hydrochloride for Research on Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. The development of novel therapeutic agents is crucial to combatting MRSA infections. D-3263 hydrochloride is a compound that has demonstrated potent antibacterial and anti-biofilm activity against MRSA.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in MRSA research, including its mechanism of action, quantitative efficacy data, and relevant signaling pathways.

Mechanism of Action

This compound exerts its antimicrobial effect by targeting the bacterial cell membrane.[1] This interaction leads to increased membrane permeability, disrupting essential cellular processes and ultimately causing bacterial cell death. Proteomic analyses have revealed that this compound treatment alters the expression of proteins involved in key metabolic pathways, including amino acid biosynthesis and carbohydrate metabolism.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various MRSA strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against S. aureus

StrainTypeThis compound MIC (µM)
MRSA (15 clinical isolates)Clinical≤ 50
MSSA (15 clinical isolates)Clinical≤ 50
MRSA ATCC 43300Reference25

Data compiled from studies demonstrating the inhibitory effects of this compound.[1][3]

Table 2: Biofilm Inhibition and Eradication by this compound

AssayMRSA StrainsD-3263 ConcentrationEffect
Biofilm Formation InhibitionClinical IsolatesSub-inhibitory (1/2x to 1/16x MIC)Significant inhibition of biofilm formation
Mature Biofilm EradicationClinical Isolates4x - 8x MICSignificant reduction of pre-formed biofilms

Data from studies evaluating the anti-biofilm properties of this compound.[1]

Signaling Pathways

This compound's disruption of the cell membrane and subsequent metabolic stress are likely to activate key signaling pathways in MRSA involved in maintaining cell envelope integrity and responding to environmental stressors.

G Cell Wall Stress Response in MRSA D3263 This compound Membrane Cell Membrane Damage D3263->Membrane targets VraS VraS (Sensor Kinase) Membrane->VraS activates GraS GraS (Sensor Kinase) Membrane->GraS activates VraR VraR (Response Regulator) VraS->VraR phosphorylates CellWallGenes Cell Wall Synthesis Genes (pbp2, murZ) VraR->CellWallGenes upregulates GraR GraR (Response Regulator) GraS->GraR phosphorylates EffluxPumps Efflux Pumps (vraFG) GraR->EffluxPumps upregulates ChargeMod Cell Surface Charge Modification (dlt, mprF) GraR->ChargeMod upregulates G Stringent Response Pathway in MRSA MetabolicStress Metabolic Stress (Amino Acid & Carbohydrate Metabolism Disruption) RelA RelA/SpoT Homolog (Rel) MetabolicStress->RelA activates ppGpp (p)ppGpp (Alarmone) RelA->ppGpp synthesizes RNAPolymerase RNA Polymerase ppGpp->RNAPolymerase modulates Virulence Virulence Factor Expression RNAPolymerase->Virulence downregulates Growth Bacterial Growth RNAPolymerase->Growth inhibits StressResponse Stress Response Genes RNAPolymerase->StressResponse upregulates G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DrugPrep Prepare D-3263 HCl Stock Solution SerialDilution Perform 2-fold Serial Dilutions of D-3263 HCl in 96-well plate DrugPrep->SerialDilution InoculumPrep Prepare MRSA Inoculum (0.5 McFarland) Inoculation Inoculate wells with MRSA suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubation->ReadMIC G Workflow for Biofilm Assays cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay cluster_quantification Quantification InoculateInhibition Inoculate MRSA with varying [D-3263 HCl] IncubateInhibition Incubate 24h at 37°C InoculateInhibition->IncubateInhibition Wash Wash with PBS IncubateInhibition->Wash FormBiofilm Form mature biofilm (24-48h at 37°C) TreatBiofilm Treat with varying [D-3263 HCl] FormBiofilm->TreatBiofilm IncubateEradication Incubate 24h at 37°C TreatBiofilm->IncubateEradication IncubateEradication->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize dye Stain->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance

References

Troubleshooting & Optimization

D-3263 hydrochloride solubility and preparation of stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility of D-3263 hydrochloride and instructions for the preparation of stock solutions. It also includes troubleshooting advice for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and is not soluble in water.[1] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact solubility.[2]

Q2: How should I store the solid this compound and its stock solutions?

A2: Solid this compound should be stored at 4°C, sealed, and protected from moisture.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is an agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) channel.[1][2][3] Its binding to and activation of TRPM8 can lead to an influx of calcium and sodium ions, disrupting cellular ion homeostasis and inducing cell death in cells that express TRPM8.[1][2][4] Additionally, it may lower levels of dihydrotestosterone (B1667394) (DHT).[1][2][4]

Q4: My this compound is not dissolving completely in DMSO. What should I do?

A4: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Use ultrasonication: Gentle sonication can aid in the dissolution of the compound in DMSO.[2]

  • Check your DMSO: Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

  • Warm the solution slightly: Gentle warming (to no more than 37°C) may help, but be cautious as excessive heat can degrade the compound.

Data and Protocols

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below.

SolventConcentrationMolarityNotes
DMSO140 mg/mL341.51 mMMay require ultrasonication for complete dissolution.[2][4]
WaterNot Soluble-[1]
EthanolData not available-

Molecular Weight of this compound: 409.95 g/mol [2]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.0995 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[2] Avoid excessive heating of the sample.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Visual Guides

Signaling Pathway of this compound

D3263_Signaling_Pathway D3263 D-3263 Hydrochloride TRPM8 TRPM8 Channel D3263->TRPM8 Activates Decrease Decrease D3263->Decrease Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_Influx Homeostasis_Disruption Disruption of Ion Homeostasis Ca_Na_Influx->Homeostasis_Disruption Cell_Death Cell Death Homeostasis_Disruption->Cell_Death DHT Dihydrotestosterone (DHT) Levels Decrease->DHT

Caption: Mechanism of action of this compound.

Workflow for Stock Solution Preparation

Stock_Solution_Workflow Start Start: Equilibrate Reagents to RT Weigh Weigh D-3263 Hydrochloride Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Mix Vortex Thoroughly Add_DMSO->Mix Check_Solubility Is it fully dissolved? Mix->Check_Solubility Sonicate Ultrasonicate Check_Solubility->Sonicate No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Sonicate->Mix Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a this compound stock solution.

References

Improving D-3263 hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-3263 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in aqueous solutions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For solid this compound, it is recommended to store it at 4°C, sealed and protected from moisture. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1] It is crucial to keep the solutions sealed and away from moisture. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: Why is D-3263 formulated as a hydrochloride salt?

A2: D-3263 is formulated as a hydrochloride salt to improve its physicochemical properties. Generally, salt forms of compounds, like this compound, exhibit enhanced water solubility and stability compared to their free base counterparts.[2]

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in DMSO at a concentration of 140 mg/mL (341.51 mM), though ultrasonic assistance may be needed.[1][3] For in vivo studies, co-solvents such as PEG300, Tween-80, and SBE-β-CD in saline are often used to improve solubility and bioavailability.[1] It is important to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[1]

Q4: Is the stability of this compound affected by pH?

A4: While specific data on this compound is limited, the chemical structure suggests a potential for pH-dependent stability. The molecule contains an amide bond, which can be susceptible to hydrolysis under strongly acidic or basic conditions. Additionally, as a hydrochloride salt of a tertiary amine, the protonation state of the amine is pH-dependent. At a pH significantly above the pKa of the tertiary amine, the free base may be formed, which could have lower solubility and potentially precipitate out of solution, a phenomenon known as disproportionation.

Q5: What is salt disproportionation and how can it be prevented?

A5: Salt disproportionation is a process where a salt form of a compound converts to its free base (or free acid) in a solution or suspension. This can be triggered by changes in pH, temperature, or the presence of moisture.[4] For hydrochloride salts of weakly basic compounds, this can lead to precipitation of the less soluble free base, affecting the concentration and bioavailability of the drug.[4] Strategies to prevent this include adjusting the pH of the solution to be below the maximum pH for salt stability (pHmax) and using cooling methods.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer The pH of the buffer may be too high, causing the conversion of the hydrochloride salt to the less soluble free base (disproportionation).- Lower the pH of the aqueous buffer.- Increase the proportion of organic co-solvent (e.g., DMSO).- Consider using a different buffering agent.
Loss of activity over time in solution The compound may be degrading. Amide hydrolysis can occur at extreme pH values. Oxidation is another possibility.- Prepare fresh solutions for each experiment.- Store stock solutions at -80°C and working solutions on ice for the duration of the experiment.- Avoid exposure of the solution to strong light or sources of oxidation.- Degas aqueous buffers before use.
Inconsistent experimental results This could be due to incomplete dissolution or degradation of the compound.- Ensure complete dissolution of the solid in the initial solvent (e.g., DMSO with sonication).[1]- Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize the time the compound spends in aqueous solution before use.
Difficulty dissolving the compound This compound has limited aqueous solubility.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1]- For aqueous working solutions, use a dilution from the stock and consider the use of solubilizing agents like PEG300, Tween-80, or cyclodextrins.[1]

Experimental Protocols

Protocol for Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2439 mL of DMSO to 1 mg of this compound).[1]

  • Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1]

  • Aliquot the stock solution into single-use volumes in tightly sealed tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol for Preparation of an Aqueous Working Solution

This protocol is an example and may need optimization for your specific experimental needs.

  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • For a 3.5 mg/mL working solution, add 100 µL of a 35 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.[1]

  • Add 450 µL of saline to reach a final volume of 1 mL and mix well.[1]

  • Use the prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh D-3263 HCl dissolve Dissolve in DMSO (with sonication) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw prepare Prepare Working Solution (e.g., with PEG300/Tween-80/Saline) thaw->prepare execute Perform Experiment prepare->execute

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates DHT Decrease in Dihydrotestosterone (DHT) levels D3263->DHT Ca_Na_influx Increase in Ca²⁺ and Na⁺ entry TRPM8->Ca_Na_influx Homeostasis_disruption Disruption of Ion Homeostasis Ca_Na_influx->Homeostasis_disruption Cell_death Induction of Cell Death in TRPM8-expressing cells Homeostasis_disruption->Cell_death Prostate_effect Inhibition of Prostate Cancer and BPH DHT->Prostate_effect

Caption: Signaling pathway of this compound via TRPM8 activation.

References

Optimizing D-3263 hydrochloride concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to effectively optimize D-3263 hydrochloride concentrations for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small-molecule agonist for the Transient Receptor Potential Melastatin member 8 (TRPM8) ion channel.[1][2] Its mechanism of action involves binding to and activating the TRPM8 channel, which is a transmembrane calcium channel protein.[2][3][4] This activation leads to an influx of calcium and sodium ions into the cell, disrupting cellular ion homeostasis and ultimately inducing programmed cell death (apoptosis) in cells that express the TRPM8 channel.[1][3][4]

Q2: Which cell lines are most likely to be sensitive to this compound?

Sensitivity to this compound is dependent on the expression levels of its target, the TRPM8 channel.[5] TRPM8 is known to be expressed in normal prostate cells and is often overexpressed in various cancers, including prostate, breast, lung, and colorectal carcinomas.[2][5] Therefore, cell lines derived from these cancers are strong candidates for sensitivity. It is recommended to confirm TRPM8 expression in your specific cell line of interest via methods like Western blot or qPCR before starting a large-scale screen.

Q3: How should I prepare and store a stock solution of this compound?

This compound is soluble in DMSO but not in water.[2] A high-concentration stock solution should be prepared in high-quality, anhydrous DMSO.[1]

Stock Solution Preparation Table (Example)

Desired Stock ConcentrationMass of D-3263 HCl (MW: 409.95)Volume of DMSO
10 mM4.10 mg1 mL
20 mM8.20 mg1 mL
50 mM20.50 mg1 mL

Store the stock solution in small aliquots at -20°C for short-term (months) or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1]

Q4: What is a good starting concentration range for a preliminary experiment?

The potency of this compound can vary significantly between different cell lines. For an initial range-finding experiment, it is advisable to test a broad range of concentrations with wide spacing, such as a 10-fold serial dilution.[6] A typical starting range might span from 10 nM to 100 µM. This will help identify the approximate potency range before conducting a more detailed experiment with a narrower concentration series.

Q5: How long should I expose the cells to this compound before performing the viability assay?

The optimal exposure time depends on the cell line's doubling time and the mechanism of the drug. Common incubation periods for cell viability assays are 24, 48, and 72 hours.[7] A 48-hour or 72-hour incubation is often sufficient to observe significant effects on cell viability. It is recommended to perform a time-course experiment to determine the ideal endpoint for your specific model system.

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular TRPM8 TRPM8 Channel Ca_Influx Ca²+ Influx TRPM8->Ca_Influx D3263 D-3263 HCl D3263->TRPM8 Activates Homeostasis Disruption of Ion Homeostasis Ca_Influx->Homeostasis Apoptosis Apoptosis (Cell Death) Homeostasis->Apoptosis

Caption: D-3263 HCl activates the TRPM8 channel, leading to Ca²+ influx and apoptosis.

Experimental Protocol: Determining the IC50 of this compound

This protocol outlines a two-phase approach to accurately determine the half-maximal inhibitory concentration (IC50) of this compound.

Phase 1: Range-Finding Experiment

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8]

  • Prepare Drug Dilutions: Prepare a series of 10-fold dilutions of this compound in culture medium, ranging from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "media only" wells for background subtraction.[9]

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Assay: Perform a cell viability assay, such as MTT or MTS, according to the manufacturer's instructions.[9][10]

  • Data Analysis: Normalize the results to the vehicle control and plot percent viability against the log of the drug concentration to estimate the potency range.

Phase 2: Definitive IC50 Determination

  • Cell Seeding: Plate cells as described in Phase 1.

  • Prepare Drug Dilutions: Based on the results from Phase 1, prepare a more detailed dilution series (e.g., 8-12 points, 2-fold or 3-fold dilutions) centered around the estimated IC50.[6]

  • Treatment & Incubation: Follow steps 3 and 4 from Phase 1.

  • Viability Assay: Perform the same cell viability assay as in Phase 1.

  • Data Analysis: Normalize the data and use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the precise IC50 value.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare D-3263 HCl Stock in DMSO Dilutions Prepare Serial Drug Dilutions Stock->Dilutions Seeding Optimize & Plate Cell Seeding Density Treat Treat Cells with Drug (24-72h Incubation) Seeding->Treat Dilutions->Treat Assay Add Viability Reagent (e.g., MTT, MTS) Treat->Assay Measure Measure Signal (Absorbance/Fluorescence) Assay->Measure Normalize Normalize Data to Vehicle Control Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for determining the IC50 of this compound in cell culture.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells 1. Inconsistent pipetting.2. Uneven cell seeding.3. "Edge effect" in the 96-well plate.1. Use calibrated pipettes and practice consistent technique.2. Ensure a single-cell suspension before plating.3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
No significant cell death observed, even at high concentrations 1. The cell line does not express TRPM8.2. The compound has degraded.3. Insufficient incubation time.1. Confirm TRPM8 protein expression in your cell line.2. Prepare a fresh stock solution of this compound.[11]3. Increase the drug exposure time (e.g., from 48h to 72h).
Dose-response curve is flat at the bottom (100% death at all concentrations) 1. The concentration range tested is too high.1. Repeat the assay using a much lower range of concentrations (e.g., shift the entire curve down by 2-3 logs).[12]
The dose-response curve is not sigmoidal 1. Compound precipitation at high concentrations.2. The compound may be interacting with the assay reagent.[13]3. The drug has a cytostatic (inhibits growth) rather than cytotoxic (kills cells) effect.[14]1. Check the solubility of D-3263 in your final culture medium.2. Visually inspect the wells under a microscope for signs of precipitation or color change. Consider a different viability assay (e.g., ATP-based assay like CellTiter-Glo).3. Use an assay that distinguishes between cytotoxicity and cytostasis, or count cells directly.
Low signal in vehicle control wells 1. Cell seeding density is too low.2. The viability assay reagent is expired or was stored improperly.3. Cells are unhealthy or have been passaged too many times.[8]1. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.[6]2. Use a fresh, validated batch of the assay reagent.3. Use cells at a low passage number and in the logarithmic growth phase.[8]

References

Troubleshooting D-3263 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent the precipitation of D-3263 hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitated immediately after I added it to my cell culture medium. What is the cause?

A1: This is a common issue known as "crashing out" or "solvent shock".[1] It typically occurs when a compound with low aqueous solubility, dissolved in a high-concentration organic solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture medium.[1][2] The sudden change in solvent polarity causes the compound to exceed its solubility limit in the media and precipitate. While D-3263 as a hydrochloride salt has better water solubility than its free base form, its aqueous solubility can still be limited.[3][4]

Q2: What are the primary factors that influence the solubility of this compound in cell culture media?

A2: Several factors can contribute to precipitation:

  • Final Concentration: The final concentration of this compound in the media may be higher than its aqueous solubility limit.[1][2]

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the media is critical. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid both cell toxicity and precipitation issues.[2]

  • Temperature: Adding the compound stock to cold media can decrease its solubility.[2] Temperature fluctuations, such as repeated freeze-thaw cycles of the media or stock solutions, can also cause components to precipitate.[5][6]

  • pH of the Media: The pH of the cell culture medium can affect the solubility of ionizable compounds.[2]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1][2]

Q3: My media looked fine after adding this compound, but I observed a precipitate after several hours or days in the incubator. Why did this happen?

A3: Delayed precipitation can occur due to several reasons:

  • Evaporation: Over time, evaporation of water from the culture medium in the incubator can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[2][5]

  • Temperature Fluctuations: Repeatedly removing the culture vessels from the stable incubator environment can cause temperature cycling, which may affect the compound's long-term solubility.[1]

  • Metabolic Activity: As cells metabolize, they can produce waste products that alter the pH of the medium, which in turn could decrease the solubility of the compound.[5]

  • Compound Stability: The compound itself may degrade over time into a less soluble form under culture conditions.

Q4: Can I do anything to my this compound stock solution to prevent precipitation?

A4: Yes. Ensure your stock solution is prepared correctly. This compound is highly soluble in DMSO (140 mg/mL), but it is crucial to ensure it is fully dissolved.[7][8] Using fresh, anhydrous (hygroscopic) DMSO is recommended.[7][9] Gentle warming or brief ultrasonication can aid in complete dissolution.[7] Once prepared, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide: Resolving this compound Precipitation

If you observe precipitation after adding this compound to your media, use the following logical workflow to diagnose and solve the issue.

G start Precipitation Observed check_timing When did precipitation occur? start->check_timing immediate Immediately upon adding to media check_timing->immediate Immediately delayed After hours/days in incubator check_timing->delayed Delayed check_concentration Is final concentration too high? immediate->check_concentration check_dilution Was dilution too rapid? (Solvent Shock) check_concentration->check_dilution No solution_concentration Solution: Lower final concentration. Perform a solubility test. check_concentration->solution_concentration Yes check_temp Was media pre-warmed to 37°C? check_dilution->check_temp No solution_dilution Solution: Use serial dilution method. Add dropwise while vortexing. check_dilution->solution_dilution Yes solution_temp Solution: Always use pre-warmed media. check_temp->solution_temp No check_evaporation Is there media evaporation? delayed->check_evaporation check_pH Has media pH changed? check_evaporation->check_pH No solution_evaporation Solution: Ensure proper incubator humidity. Use sealed flasks/plates. check_evaporation->solution_evaporation Yes solution_pH Solution: Change media more frequently. Check for contamination. check_pH->solution_pH Yes

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO140 mg/mL (341.51 mM)[7][8]Ultrasonication may be needed. Use new, non-hygroscopic DMSO.[7][9]
WaterNot specified, but salt form has enhanced water solubility over the free base.[3][4]Expected to be low, contributing to precipitation in aqueous media.
Cell Culture MediaVariable, dependent on media composition, pH, temperature, and final concentration.Must be determined empirically.

Table 2: Stock Solution Preparation Examples in DMSO

Desired Stock ConcentrationMass of D-3263 HCl (MW: 409.95)Volume of DMSO to Add
1 mM1 mg2.4393 mL[7][9]
5 mM1 mg0.4879 mL[7][9]
10 mM1 mg0.2439 mL[7][9]
10 mM5 mg1.2197 mL[7][9]
10 mM10 mg2.4393 mL[7][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh 5 mg of this compound powder.

  • Solvent Addition: Add 1.2197 mL of fresh, high-purity DMSO to the powder.[7]

  • Dissolution: Vortex the solution vigorously. If the solid does not dissolve completely, briefly sonicate the vial in a water bath until the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Freeze: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]

Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media (Serial Dilution)

This protocol minimizes solvent shock and is recommended to prevent precipitation.

G cluster_0 Preparation cluster_1 Dilution Steps stock 1. High-Concentration Stock (e.g., 10 mM in 100% DMSO) intermediate 3. Create Intermediate Dilution (e.g., 1:10 dilution of stock into pre-warmed media) stock->intermediate Add small volume media 2. Pre-warm complete media to 37°C media->intermediate final 4. Prepare Final Working Solution (Add intermediate dilution to bulk media) intermediate->final Add to remaining media

Caption: Recommended serial dilution workflow for adding D-3263 HCl to media.

  • Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO as described in Protocol 1.

  • Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[2]

  • Create an Intermediate Dilution: To minimize rapid solvent exchange, first create an intermediate dilution. For example, add 10 µL of your 10 mM stock solution to 90 µL of the pre-warmed media. This creates a 1 mM solution in 10% DMSO.

  • Prepare Final Working Solution: Add the required volume of the intermediate dilution to the main volume of pre-warmed media while gently swirling or vortexing to achieve your final desired concentration.[2] This ensures the final DMSO concentration remains very low. For example, adding 10 µL of the 1 mM intermediate solution to 990 µL of media results in a final concentration of 10 µM with a final DMSO concentration of only 0.1%.

References

D-3263 hydrochloride off-target effects and specificity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding potential off-target effects and specificity testing of D-3263 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptors are crucial mediators of tumor angiogenesis and cell proliferation.

Q2: Are there any known off-target effects associated with this compound?

Yes, like many kinase inhibitors, this compound can exhibit off-target activity. It has been shown to inhibit other kinases, such as c-KIT and FLT3, with high affinity. Understanding these off-target effects is critical for interpreting experimental results and anticipating potential side effects in clinical applications.

Q3: How can I experimentally determine the specificity of this compound in my model system?

To assess the specificity of this compound, a comprehensive kinase profiling assay is recommended. This typically involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (IC50) against each. This approach provides a broad overview of the compound's selectivity. For cellular validation, techniques like Western blotting can be used to assess the phosphorylation status of known off-targets in treated cells.

Troubleshooting Guide

Issue: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound.

Possible Cause: This could be due to the inhibition of an off-target kinase that plays a role in your specific cellular model.

Troubleshooting Steps:

  • Consult Kinase Specificity Data: Refer to the provided kinase profiling data for this compound to identify potential off-targets that might be relevant to the observed phenotype.

  • Dose-Response Experiment: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations consistent with the IC50 values for known off-targets.

  • Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a constitutively active form of the target or a drug-resistant mutant to see if the phenotype is reversed.

  • Use a More Specific Inhibitor: As a control, use a structurally different inhibitor with a higher specificity for the primary target to see if it recapitulates the desired on-target effect without the unexpected phenotype.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets and key off-targets.

TargetIC50 (nM)Target Class
VEGFR180Receptor Tyrosine Kinase
VEGFR2 9 Receptor Tyrosine Kinase
VEGFR313Receptor Tyrosine Kinase
PDGFRβ 2 Receptor Tyrosine Kinase
c-KIT2Receptor Tyrosine Kinase
FLT31Receptor Tyrosine Kinase
RET39Receptor Tyrosine Kinase

Data is representative and compiled from various sources.

Experimental Protocols

Protocol: Kinase Profiling Assay

This protocol outlines a general procedure for determining the kinase selectivity of this compound.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a dilution series of the compound.

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the diluted this compound to the wells. Include appropriate controls (e.g., no inhibitor, positive control inhibitor).

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Visualizations

Signaling_Pathway This compound Primary Target Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS D3263 D-3263 HCl D3263->VEGFR D3263->PDGFR PLCg->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: D-3263 HCl inhibits VEGFR and PDGFR signaling pathways.

Experimental_Workflow Workflow for Specificity Testing start Start: Hypothesis of Off-Target Effects kinase_panel In Vitro Kinase Panel Screening (Determine IC50 values) start->kinase_panel data_analysis Data Analysis (Identify Potential Off-Targets) kinase_panel->data_analysis cell_assay Cell-Based Assays (e.g., Western Blot for p-Target) data_analysis->cell_assay phenotype_assay Phenotypic Assays in Relevant Cell Lines cell_assay->phenotype_assay in_vivo In Vivo Model Validation (Assess efficacy and toxicity) phenotype_assay->in_vivo end Conclusion: Confirm On- and Off-Target Effects in_vivo->end

Caption: Experimental workflow for assessing D-3263 HCl specificity.

How to minimize D-3263 hydrochloride toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing D-3263 hydrochloride. The information is designed to help minimize toxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our normal cell line after treatment with this compound. Isn't this compound supposed to be selective for cancer cells?

A1: this compound's selectivity is primarily based on the differential expression of its target, the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] While many cancer cell types, particularly prostate and breast cancer, overexpress TRPM8, some normal cells also express this channel, albeit typically at lower levels.[3] Toxicity in normal cells can occur if they express sufficient levels of TRPM8 or if the concentration of this compound used is too high. It is crucial to first establish a therapeutic window by determining the half-maximal cytotoxic concentration (CC50) in your specific normal and cancer cell lines.

Q2: What is the underlying mechanism of this compound-induced cytotoxicity?

A2: this compound is an agonist of the TRPM8 channel, which is a non-selective cation channel.[1][2][4] Its activation leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell.[1][2][4] A sustained, high concentration of intracellular calcium disrupts cellular homeostasis, leading to mitochondrial dysfunction and the activation of apoptotic pathways, ultimately resulting in programmed cell death.[1][2][4]

Q3: How can we confirm that the observed cytotoxicity is mediated by TRPM8 activation?

A3: To confirm the role of TRPM8, you can perform several experiments:

  • Calcium Imaging: Measure intracellular calcium levels in real-time following this compound application. A rapid increase in intracellular calcium is indicative of TRPM8 channel opening.

  • TRPM8 Knockdown: Use siRNA or shRNA to reduce the expression of TRPM8 in your cells. A corresponding decrease in this compound-induced cytotoxicity would confirm that the effect is TRPM8-dependent.

  • Pharmacological Inhibition: Pre-treat your cells with a known TRPM8 antagonist. This should block the cytotoxic effects of this compound.

Q4: Are there any general strategies to reduce off-target toxicity of this compound in our in vitro experiments?

A4: Yes, several strategies can be employed:

  • Optimize Concentration and Exposure Time: Conduct thorough dose-response and time-course studies to identify the lowest effective concentration and shortest exposure time that induces toxicity in your target cancer cells while minimizing effects on normal cells.

  • Co-treatment with Chemotherapeutic Agents: Studies have shown that sub-lethal doses of D-3263 can synergize with standard chemotherapies to induce apoptosis in cancer cells.[5] This may allow for a reduction in the concentration of this compound, thereby sparing normal cells.

  • Calcium Chelation (with caution): While theoretically possible to mitigate toxicity by chelating extracellular calcium, this would also likely inhibit the intended therapeutic effect in cancer cells. This approach should be used with caution and primarily for mechanistic studies.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cells
Possible Cause Troubleshooting Step
The concentration of this compound is too high.Perform a dose-response experiment to determine the IC50 values in both your normal and cancer cell lines. A sample experimental workflow is provided below.
The normal cell line has significant TRPM8 expression.Quantify TRPM8 expression levels in your normal and cancer cell lines using qPCR or Western blot.
The compound has off-target effects at the concentration used.Confirm TRPM8-mediated toxicity using a TRPM8 antagonist or siRNA knockdown as described in the FAQs.
Issue 2: Inconsistent Cytotoxicity Results
Possible Cause Troubleshooting Step
Compound solubility issues.This compound is soluble in DMSO but not in water.[3] Ensure the compound is fully dissolved in the stock solution and diluted appropriately in the final culture medium.
Cell passage number and confluency.Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.
Variability in experimental conditions.Ensure consistent incubation times, temperatures, and CO₂ levels.

Data Presentation

Table 1: Hypothetical Comparative Cytotoxicity of this compound

Cell LineCell TypeAssumed TRPM8 ExpressionHypothetical IC50 (µM)
LNCaPProstate CancerHigh10
MCF-7Breast CancerModerate25
PC-3Prostate CancerLow/Negative>100
PNT1ANormal Prostate EpitheliumLow75
MCF-10ANormal Breast EpitheliumLow>100

Note: This table is for illustrative purposes. Actual IC50 values must be determined experimentally for your specific cell lines.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Your normal and cancer cell lines

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)

Objective: To detect the induction of apoptosis by this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-actin or -tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.

Visualizations

D3263_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular D-3263 D-3263 TRPM8 TRPM8 D-3263->TRPM8 Binds & Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens Channel Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Mitochondria Mitochondrial Stress Ca_increase->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis start Seed Normal and Cancer Cells treat Treat with D-3263 HCl (Dose-Response) start->treat viability Assess Cell Viability (MTT Assay) treat->viability calcium Measure Ca²⁺ Influx (Calcium Imaging) treat->calcium apoptosis Detect Apoptosis Markers (Western Blot) treat->apoptosis ic50 Calculate IC50 Values viability->ic50 pathway Confirm Signaling Pathway calcium->pathway apoptosis->pathway end Optimize Experimental Conditions ic50->end pathway->end

Caption: Workflow for assessing this compound toxicity.

References

Technical Support Center: D-3263 Hydrochloride Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the dose-response curve of D-3263 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[1] Its activation leads to an influx of calcium and sodium ions into the cell, disrupting ion homeostasis and potentially inducing apoptosis (programmed cell death) in cells expressing TRPM8.[1] This mechanism makes it a compound of interest for research in conditions where TRPM8 is overexpressed, such as in certain cancers.

Q2: In which cancer cell lines can I test the effect of this compound?

A2: this compound is expected to be effective in cancer cell lines that express the TRPM8 channel. Prostate cancer cell lines like LNCaP are known to express TRPM8. It is crucial to verify TRPM8 expression in your chosen cell line before initiating dose-response experiments.

Q3: What is a typical concentration range to use for a this compound dose-response experiment?

A3: A typical starting concentration range for a small molecule inhibitor like this compound would span from nanomolar (nM) to micromolar (µM) concentrations. A common approach is to use a logarithmic or half-log dilution series. For initial experiments, a broad range (e.g., 1 nM to 100 µM) is recommended to identify the active concentration range.

Q4: How should I prepare my stock and working solutions of this compound?

A4: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
High variability between replicate wells 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors during compound dilution or addition.1. Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing at each dilution step.
Inconsistent IC50 values between experiments 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Degradation of this compound in culture medium.1. Use cells within a defined and consistent passage number range for all experiments. 2. Standardize the incubation time with the compound across all experiments. 3. Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound in your specific culture medium.
No observable effect on cell viability 1. Low or no TRPM8 expression in the cell line. 2. Insufficient concentration of this compound. 3. Short incubation time.1. Confirm TRPM8 expression using techniques like qPCR or Western blotting. 2. Test a wider and higher concentration range of the compound. 3. Increase the incubation time (e.g., from 24h to 48h or 72h).
Precipitation of the compound in the culture medium 1. Poor solubility of this compound at the tested concentration. 2. High final DMSO concentration leading to compound crashing out.1. Visually inspect dilutions for any precipitate. If observed, sonication or gentle warming may help. Consider using a lower starting concentration. 2. Ensure the final DMSO concentration is kept to a minimum and is consistent across all wells.

Experimental Protocol: this compound Dose-Response Curve Determination using MTT Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • This compound

  • TRPM8-expressing cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM - vehicle control).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM) - 48hNotes
LNCaP5 - 15Androgen-sensitive, expresses TRPM8.
PC-310 - 30Androgen-insensitive, may have variable TRPM8 expression.
DU-145> 50Androgen-insensitive, generally low TRPM8 expression.

Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally.

Table 2: Recommended Concentration Ranges for Initial Screening

RangeConcentrationsPurpose
Broad Range1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µMTo identify the approximate range of activity.
Focused RangeBased on broad range results (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM)To accurately determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., LNCaP) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (48 hours) cell_seeding->treatment compound_prep 3. D-3263 HCl Serial Dilution compound_prep->treatment mtt_assay 5. MTT Assay treatment->mtt_assay readout 6. Absorbance Measurement mtt_assay->readout analysis 7. IC50 Calculation readout->analysis Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_apoptosis Apoptosis Pathway D3263 D-3263 HCl TRPM8 TRPM8 Channel D3263->TRPM8 Agonist Binding Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Homeostasis_disruption Disruption of Ion Homeostasis Ca_influx->Homeostasis_disruption Mitochondria Mitochondrial Stress Homeostasis_disruption->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

References

Overcoming resistance to D-3263 hydrochloride in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-3263 hydrochloride in cancer cell studies. The information is designed to help overcome potential resistance and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[1] Upon binding to TRPM8, which is often overexpressed in certain cancer cells like prostate cancer, this compound induces the channel to open. This leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell. The resulting disruption of intracellular ion homeostasis can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis (programmed cell death).[1]

Q2: My cancer cells are not responding to this compound treatment. What are the possible reasons?

Lack of response to this compound can be attributed to several factors:

  • Low or absent TRPM8 expression: The primary target of this compound is the TRPM8 channel. If the cancer cells you are studying do not express TRPM8 at sufficient levels, the drug will not have a target to act upon. It is crucial to verify TRPM8 expression in your cell line of interest.

  • TRPM8 channel desensitization: Prolonged or repeated exposure to TRPM8 agonists can lead to desensitization of the channel, a process where the channel becomes less responsive to the agonist. This is often a calcium-dependent process and can result in a diminished therapeutic effect.

  • Subcellular localization of TRPM8: The localization of TRPM8 channels on the plasma membrane is critical for its function in response to extracellular agonists. Altered trafficking or internalization of the channel could lead to reduced sensitivity to this compound.

Q3: How can I determine if my cancer cells express TRPM8?

You can assess TRPM8 expression using several standard molecular biology techniques:

  • Western Blot: To detect TRPM8 protein expression and quantify its levels.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression level of the TRPM8 gene.

  • Immunohistochemistry (IHC) or Immunocytochemistry (ICC): To visualize the expression and subcellular localization of the TRPM8 protein in tissue sections or cultured cells, respectively.

Q4: Can cancer cells develop acquired resistance to this compound?

While specific studies on acquired resistance to this compound are limited, based on the mechanism of action, potential mechanisms of acquired resistance could include:

  • Downregulation of TRPM8 expression: Cancer cells may adapt to long-term treatment by reducing the expression of the TRPM8 channel, thereby decreasing the target for the drug.

  • Mutations in the TRPM8 gene: Mutations in the drug-binding site or regions critical for channel gating could render the channel insensitive to this compound.

  • Alterations in downstream signaling pathways: Cells might develop mechanisms to counteract the effects of increased intracellular calcium, such as upregulating calcium pumps or buffering systems, or altering apoptotic pathways.

Q5: Are there any strategies to overcome resistance to this compound?

Yes, several strategies can be explored:

  • Combination Therapy: Recent studies have shown that this compound can act synergistically with conventional chemotherapeutic agents. For example, combining this compound with drugs like 5-fluorouracil (B62378) (5-FU), oxaliplatin, enzalutamide, or docetaxel (B913) has been shown to enhance the cytotoxic effects in cancer cells. This approach may be effective even in cells with moderate TRPM8 expression.

  • Intermittent Dosing: To counteract TRPM8 desensitization, an intermittent dosing schedule might be more effective than continuous treatment.

  • Targeting Downstream Pathways: If resistance is due to alterations in pathways downstream of calcium influx, co-treatment with inhibitors of pro-survival pathways or inducers of apoptosis could restore sensitivity.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No observable cytotoxicity after this compound treatment. 1. Low or no TRPM8 expression in the cancer cell line. 2. Sub-optimal drug concentration. 3. Insufficient incubation time.1. Verify TRPM8 expression using Western Blot, qRT-PCR, or IHC/ICC. If expression is low, consider using a different cell line or a combination therapy approach. 2. Perform a dose-response experiment (e.g., MTT assay) to determine the optimal concentration of this compound for your specific cell line. 3. Conduct a time-course experiment to identify the optimal treatment duration.
Initial response to this compound, followed by a decrease in efficacy over time. 1. TRPM8 channel desensitization. 2. Development of acquired resistance through downregulation of TRPM8.1. Try an intermittent dosing schedule. Measure intracellular calcium influx to assess channel activity and desensitization. 2. Monitor TRPM8 expression levels over the course of the treatment. If downregulation is observed, consider switching to or combining with a non-TRPM8 targeting therapy.
High variability in experimental results. 1. Inconsistent cell culture conditions. 2. Issues with this compound stock solution stability or preparation. 3. Inconsistent assay performance.1. Ensure consistent cell passage number, confluency, and media composition. 2. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly. Perform a quality check of the compound if necessary. 3. Standardize all assay protocols, including incubation times, reagent concentrations, and instrument settings. Include appropriate positive and negative controls in every experiment.
Difficulty in detecting this compound-induced apoptosis. 1. Apoptosis may be occurring at a later time point. 2. The concentration of this compound may be insufficient to induce detectable apoptosis. 3. The chosen apoptosis assay may not be sensitive enough.1. Perform a time-course experiment for your apoptosis assay (e.g., Annexin V/PI staining at 24, 48, and 72 hours). 2. Increase the concentration of this compound based on dose-response data. 3. Consider using multiple apoptosis assays to confirm the results (e.g., caspase activity assays, TUNEL assay).

Data Presentation: Synergistic Effects of this compound in Combination Therapies

The following tables summarize quantitative data from studies investigating the combination of this compound with other anti-cancer agents.

Table 1: Combination of D-3263 with Enzalutamide and Docetaxel in Prostate Cancer Cells

Cell Line Treatment Effect Reference
TRAMP-C1, TRAMP-C2 D-3263 (1 µM) + Enzalutamide (1 µM) Increased apoptosis (Caspase-3 and PARP cleavage) compared to single agents. [2]

| TRAMP-C1, TRAMP-C2 | D-3263 (1 µM) + Docetaxel (5 nM) | Enhanced apoptotic cell death compared to single agents. |[2] |

Table 2: Combination of D-3263 with 5-FU/Oxaliplatin in Colorectal Cancer Organoids

Organoid TRPM8 Level Treatment Effect Reference
High D-3263 + 5-FU/Oxaliplatin (sub-lethal doses) Synergistic increase in cytotoxicity. [3]

| Low | D-3263 + 5-FU/Oxaliplatin (sub-lethal doses) | No significant increase in cytotoxicity. |[3] |

Experimental Protocols

Western Blot for TRPM8 Expression

Objective: To determine the protein level of TRPM8 in cancer cells.

Materials:

  • Cancer cell lines

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-TRPM8

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cultured cells with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-TRPM8 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.

Measurement of Intracellular Calcium Influx using Fluo-4 AM

Objective: To measure changes in intracellular calcium concentration upon this compound treatment.

Materials:

  • Cancer cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm, Emission ~515 nm)

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere and reach the desired confluency.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Acquire baseline fluorescence images or readings for a few minutes.

  • Stimulation: Add this compound at the desired concentration to the cells.

  • Data Acquisition: Immediately start recording the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline.

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on cancer cell viability.

Materials:

  • Cancer cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Signaling Pathway of this compound

D3263_Signaling_Pathway D3263 D-3263 Hydrochloride TRPM8 TRPM8 Channel D3263->TRPM8 binds and activates Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_Influx opens Homeostasis Disruption of Ion Homeostasis Ca_Na_Influx->Homeostasis Apoptosis Apoptosis Homeostasis->Apoptosis triggers

Caption: this compound activates TRPM8, leading to apoptosis.

Experimental Workflow for Assessing D-3263 Resistance

Resistance_Workflow cluster_Initial_Screening Initial Screening cluster_Troubleshooting Troubleshooting Resistance Start Cancer Cell Line TRPM8_Expression Assess TRPM8 Expression (Western Blot, qRT-PCR) Start->TRPM8_Expression Dose_Response D-3263 Dose-Response (MTT Assay) TRPM8_Expression->Dose_Response No_Response No Response Dose_Response->No_Response Low_TRPM8 Low TRPM8 Expression No_Response->Low_TRPM8 if TRPM8 is low Desensitization Suspect Desensitization No_Response->Desensitization if TRPM8 is high Combination_Therapy Test Combination Therapy (e.g., + Chemotherapy) Low_TRPM8->Combination_Therapy Apoptosis_Assay Confirm Apoptosis (Annexin V/PI) Combination_Therapy->Apoptosis_Assay Ca_Imaging Calcium Imaging (Fluo-4 AM) Desensitization->Ca_Imaging Ca_Imaging->Apoptosis_Assay

Caption: Workflow for investigating resistance to this compound.

Logical Relationship of Resistance Mechanisms

Resistance_Mechanisms cluster_Primary Primary Resistance cluster_Acquired Acquired Resistance Resistance Resistance to This compound Low_Expression Low/No TRPM8 Expression Resistance->Low_Expression Downregulation TRPM8 Downregulation Resistance->Downregulation Desensitization Channel Desensitization Resistance->Desensitization Mutation TRPM8 Gene Mutation Resistance->Mutation Downstream Altered Downstream Signaling Resistance->Downstream

Caption: Potential mechanisms of resistance to this compound.

References

Validation & Comparative

Validating the Mechanism of Action of D-3263 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-3263 hydrochloride is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a transmembrane cation channel protein. Its mechanism of action centers on the activation of TRPM8, leading to a cascade of intracellular events that have shown potential in antineoplastic and antibacterial applications. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols to aid in the validation of its mechanism of action.

Mechanism of Action: TRPM8 Agonism

This compound binds to and activates the TRPM8 ion channel. This activation results in an influx of calcium (Ca2+) and sodium (Na+) ions into the cell, disrupting cellular ion homeostasis.[1][2] In cancer cells that overexpress TRPM8, such as those in prostate, breast, colon, and lung cancer, this influx of cations can trigger apoptotic cell death.[3][4] Additionally, this compound has been observed to decrease levels of dihydrotestosterone (B1667394) (DHT), which may contribute to its inhibitory effects on prostate cancer and benign prostatic hyperplasia (BPH).[2] A secondary mechanism of action has been identified in bacteria, where D-3263 targets the cell membrane, leading to antibacterial and antibiofilm activities.

Comparative Performance Data

Preclinical Efficacy in Benign Prostatic Hyperplasia (BPH)

In a preclinical rat model of BPH, this compound demonstrated a dose-dependent reduction in prostate hyperplasia. Notably, the highest dose of this compound, when combined with the 5α-reductase inhibitor Finasteride, resulted in a greater reduction in prostate weight than either agent administered alone, suggesting a potential additive effect.[2]

Treatment GroupMean Prostate Weight Reduction (%)Plasma Dihydrotestosterone (DHT) Reduction (%)Reference
D-3263 (high dose)39% (p=0.004)98% (p=0.004)[5]
FinasterideNot explicitly quantifiedNot explicitly quantified[2]
D-3263 + FinasterideGreater than D-3263 or Finasteride aloneNot explicitly quantified[2]
Synergistic Antineoplastic Activity with Chemotherapy

Sub-lethal doses of standard chemotherapy agents, when combined with this compound, exhibit a synergistic lethal effect on various cancer cell lines that express high levels of TRPM8. This suggests that TRPM8 activation by D-3263 can sensitize cancer cells to the cytotoxic effects of chemotherapy.

Cell LineChemotherapy AgentObservationReference
LNCaP (Prostate)DocetaxelSynergistic lethal effect, induction of apoptosis (Caspase-3 and PARP cleavage)[4][6]
TRAMP-C1/C2 (Mouse Prostate)Docetaxel, EnzalutamideEnhanced pro-apoptotic activity[4]
HCT116 (Colorectal)5-Fluorouracil + OxaliplatinSynergistic lethal effect[6]
MCF7 (Breast)DocetaxelSynergistic lethal effect[6]
A549 (Lung)DocetaxelSynergistic lethal effect[6]

Quantitative data on the combination index (CI) for synergy was not available in the searched resources.

Comparison with Other TRPM8 Agonists
AgonistCell LineEC50 ValueReference
Icilin (B1674354)CHO125 ± 30 nM[7]
Menthol (B31143)CHO101 ± 13 µM[7]
This compoundNot AvailableNot Available

Experimental Protocols

Cell Viability Assessment using Crystal Violet Staining

This protocol is used to quantify the effect of this compound, alone or in combination with other agents, on the viability of adherent cancer cell lines.

Materials:

  • 96-well tissue culture plates

  • Adherent cancer cell line of interest (e.g., LNCaP, MCF7)

  • Complete cell culture medium

  • This compound

  • Alternative compounds (e.g., Docetaxel, other TRPM8 agonists)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution: 4% paraformaldehyde in PBS

  • Staining solution: 0.5% crystal violet in 25% methanol (B129727)

  • Solubilization solution: 100% methanol

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, a comparative compound, or a combination of agents for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • After treatment, gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

  • Wash the plates twice with PBS.

  • Stain the cells by adding 100 µL of 0.5% crystal violet solution to each well and incubating for 20 minutes at room temperature.

  • Gently wash the plates with water to remove excess stain and allow them to air dry completely.

  • Solubilize the bound dye by adding 100 µL of methanol to each well and incubating on a shaker for 20 minutes.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Detection of Apoptosis via Western Blotting for Cleaved Caspase-3 and PARP

This protocol validates the pro-apoptotic mechanism of this compound by detecting key markers of apoptosis.

Materials:

  • Cancer cell lines

  • This compound and other treatment agents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Plate and treat cells with this compound and controls as described in the cell viability protocol.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system. The appearance of cleaved Caspase-3 (17/19 kDa fragments) and cleaved PARP (89 kDa fragment) indicates apoptosis.

TRPM8 Functional Validation using Calcium Imaging

This protocol confirms that this compound activates the TRPM8 channel by measuring changes in intracellular calcium levels.[1]

Materials:

  • Cells expressing TRPM8 (e.g., TRPM8-transfected HEK293 cells or certain cancer cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Positive control TRPM8 agonist (e.g., Icilin or Menthol)

  • Fluorescence plate reader or microscope with live-cell imaging capabilities

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add this compound or a control agonist and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence intensity upon addition of the compound indicates an influx of calcium and activation of the TRPM8 channel.

Visualizations

D-3263_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx D3263 D-3263 HCl D3263->TRPM8 binds & activates DHT_reduction Reduced DHT Levels D3263->DHT_reduction Homeostasis_disruption Disruption of Ion Homeostasis Ca_influx->Homeostasis_disruption Apoptosis Apoptosis Homeostasis_disruption->Apoptosis Prostate_Effect Inhibition of Prostate Growth Apoptosis->Prostate_Effect DHT_reduction->Prostate_Effect

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Validation Start Hypothesis: D-3263 is a TRPM8 Agonist Calcium_Imaging Calcium Imaging Start->Calcium_Imaging Cell_Viability Cell Viability Assay Start->Cell_Viability Western_Blot Western Blot (Apoptosis Markers) Start->Western_Blot Result1 Increased Intracellular Ca²⁺ Calcium_Imaging->Result1 Result2 Decreased Cell Viability Cell_Viability->Result2 Result3 Increased Cleaved Caspase-3 & PARP Western_Blot->Result3 Conclusion Mechanism Validated Result1->Conclusion Result2->Conclusion Result3->Conclusion

References

A Comparative Guide to TRPM8 Agonists: D-3263 Hydrochloride vs. WS-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent transient receptor potential melastatin 8 (TRPM8) agonists: D-3263 hydrochloride and WS-12. The information presented is curated from preclinical and clinical research to assist in the selection of appropriate compounds for investigating the physiological and pathological roles of TRPM8.

Introduction to TRPM8 Agonists

The TRPM8 channel is a non-selective cation channel recognized as the primary sensor for cold temperatures and cooling agents in mammals.[1] Its activation leads to an influx of cations, primarily Ca2+ and Na+, which triggers a cascade of intracellular signaling events.[2][3] Dysregulation of TRPM8 has been implicated in various conditions, including chronic pain, inflammation, and cancer, making it a significant therapeutic target.[4][5] this compound and WS-12 are synthetic TRPM8 agonists that have garnered interest for their distinct properties and potential therapeutic applications.

Quantitative Comparison of Agonist Properties

The following table summarizes the key pharmacological parameters of this compound and WS-12 based on available experimental data.

PropertyThis compoundWS-12
Potency (EC50) While described as a potent TRPM8 agonist, specific EC50 values are not publicly available in the reviewed literature.[6][7]193 nM or 12 ± 5 µM (species and experimental condition dependent)
Selectivity Specific for TRPM8.[8] Knock-down of TRPM8 prevents its cell-death-inducing effects in cancer cell lines.[9]Highly selective for TRPM8 over other thermo-TRP channels (TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1).
Mechanism of Action Binds to and activates TRPM8, leading to increased intracellular Ca2+ and Na+ influx, disruption of ion homeostasis, and induction of apoptosis in TRPM8-expressing cells.[2][10] May also decrease dihydrotestosterone (B1667394) (DHT) levels.[2]Activates TRPM8, causing a cooling sensation.[1]
Key Applications Investigated for its antineoplastic activity in prostate, breast, lung, and colorectal cancers.[5][9][11] Also studied for benign prostatic hyperplasia (BPH).[5][6]Used as a tool compound for studying TRPM8 function in analgesia and as a cooling agent in various consumer products.
Clinical Development Advanced to a Phase 1 clinical trial (NCT00839631) for patients with advanced solid tumors.[2][5]Primarily used in preclinical research and commercial applications.
Oral Bioavailability Formulated as an enteric-coated, orally bioavailable compound.[2]Information on oral bioavailability is not extensively documented in the reviewed scientific literature.

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, the following diagrams illustrate the TRPM8 signaling pathway and a typical workflow for evaluating TRPM8 agonists.

TRPM8_Signaling_Pathway Agonist TRPM8 Agonist (e.g., D-3263, WS-12, Cold) TRPM8 TRPM8 Channel Agonist->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx Membrane Plasma Membrane Signaling Downstream Signaling (e.g., Apoptosis, Analgesia) Ca_Influx->Signaling Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Signaling

Caption: Simplified TRPM8 signaling pathway. (Within 100 characters)

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-TRPM8) start->cell_culture assay_prep Assay Preparation (e.g., Dye Loading for Ca²⁺ Assay) cell_culture->assay_prep agonist_add Addition of TRPM8 Agonist (D-3263 or WS-12) assay_prep->agonist_add measurement Measurement (e.g., Fluorescence, Current) agonist_add->measurement data_analysis Data Analysis (e.g., EC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro TRPM8 agonist testing. (Within 100 characters)

Comparative Effects and Selectivity

The following diagram illustrates the logical relationship in the comparative effects of this compound and WS-12.

Comparative_Effects TRPM8_Agonists TRPM8 Agonists D3263 This compound TRPM8_Agonists->D3263 WS12 WS-12 TRPM8_Agonists->WS12 Potency Potency D3263->Potency Selectivity Selectivity D3263->Selectivity Applications Primary Research Applications D3263->Applications WS12->Potency WS12->Selectivity WS12->Applications D3263_Potency Potent (EC50 not specified) Potency->D3263_Potency WS12_Potency High (nM to low µM EC50) Potency->WS12_Potency D3263_Selectivity Specific for TRPM8 Selectivity->D3263_Selectivity WS12_Selectivity High vs. other TRP channels Selectivity->WS12_Selectivity D3263_Apps Anticancer, BPH Applications->D3263_Apps WS12_Apps Analgesia, Cooling Sensation Applications->WS12_Apps

Caption: Comparison of D-3263 and WS-12 attributes. (Within 100 characters)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vitro assays used to characterize TRPM8 agonists.

Calcium Imaging Assay

This assay is a high-throughput method to quantify the intracellular calcium influx upon TRPM8 activation.

  • Principle: TRPM8-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Agonist-induced channel opening leads to a Ca2+ influx, which is detected as an increase in fluorescence intensity.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or other species-specific TRPM8 channel.

  • Protocol Outline:

    • Cell Plating: Seed TRPM8-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Wash the cells with an appropriate buffer (e.g., HBSS) and incubate with a loading solution containing a calcium-sensitive dye like Fluo-4 AM.

    • Compound Addition: Utilize a fluorescence plate reader to measure baseline fluorescence before adding the TRPM8 agonist (this compound or WS-12) at various concentrations.

    • Fluorescence Measurement: Record the change in fluorescence over time to determine the agonist-induced calcium response.

    • Data Analysis: Plot the fluorescence intensity against the agonist concentration to determine the EC50 value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The TEVC technique is a robust method for detailed electrophysiological characterization of ion channels.

  • Principle: This method allows for the direct measurement of ion channel currents in response to agonists by controlling the membrane potential of a Xenopus oocyte expressing the target channel.

  • Methodology:

    • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

    • cRNA Injection: Inject cRNA encoding the TRPM8 channel into the oocytes.

    • Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.

    • Electrophysiological Recording:

      • Place an oocyte in a recording chamber and perfuse with a recording solution.

      • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

      • Clamp the membrane potential at a holding potential (e.g., -60 mV).

      • Apply the TRPM8 agonist at various concentrations and record the evoked currents.

    • Data Analysis: Analyze the current-voltage relationship and dose-response curves to determine the agonist's potency and efficacy.

Conclusion

Both this compound and WS-12 are valuable tools for studying TRPM8. WS-12 is a well-characterized, highly selective agonist with established potency values, making it suitable for fundamental research on TRPM8's role in sensory perception. This compound, with its oral bioavailability and demonstrated preclinical efficacy in cancer models, represents a promising lead for therapeutic development, particularly in oncology. The choice between these agonists will depend on the specific research question, with WS-12 being ideal for detailed in vitro characterization and this compound for translational studies in cancer and BPH. Further public disclosure of quantitative potency data for this compound would be beneficial for a more direct comparison.

References

A Preclinical Head-to-Head Analysis: D-3263 Hydrochloride vs. Finasteride in BPH Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of D-3263 hydrochloride, a transient receptor potential melastatin 8 (TRPM8) agonist, and finasteride (B1672673), a 5-alpha reductase inhibitor, in a testosterone-induced benign prostatic hyperplasia (BPH) model. The data presented is based on a preclinical study by Dendreon Corporation, offering insights into the potential of a novel therapeutic target for BPH.

Data Presentation: Efficacy in a Testosterone-Induced BPH Model

The following table summarizes the key quantitative outcomes from a preclinical study comparing this compound to a control group. While the study reported efficacy comparable to finasteride, specific quantitative data for the finasteride arm was not publicly available in the reviewed materials.

Treatment GroupParameterResultP-value
This compound Prostate Weight Reduction39% decrease compared to controlp=0.004
Plasma Dihydrotestosterone (B1667394) (DHT) Levels98% reduction (from 2221.2 pg/ml to 43.1 pg/ml)p=0.004
Finasteride Prostate Weight ReductionEfficacy reported as comparable to this compound[1]Data not available
Plasma Dihydrotestosterone (DHT) LevelsEfficacy reported as comparable to this compound[1]Data not available

Experimental Protocols

The preclinical evaluation of this compound and finasteride was conducted using a testosterone-induced BPH model.[1]

1. Animal Model:

  • Species: The specific rodent model (e.g., rats or mice) was not detailed in the available information.

  • BPH Induction: Benign prostatic hyperplasia was induced by subcutaneous injection of testosterone (B1683101) propionate (B1217596) (TP).[1]

2. Treatment Administration:

  • Treatment Arms:

    • Vehicle Control

    • This compound

    • Finasteride

  • Dosing and Administration: this compound or finasteride was administered daily for four weeks. The administration began one week prior to the initiation of testosterone propionate injections.[1]

3. Outcome Measures:

  • Prostate Weight: Following the four-week treatment period, the animals were sacrificed, and their prostates were collected and weighed.[1]

  • Plasma DHT Levels: Blood samples were collected to measure the concentration of plasma dihydrotestosterone (DHT).[1]

  • Histopathology: Cross-sections of the prostate tissue were stained with a Trp-p8 antibody to examine histopathological changes.[1]

4. Statistical Analysis:

  • A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways

The mechanisms of action for this compound and finasteride in the context of BPH are distinct, targeting different pathways involved in prostate cell growth and function.

G cluster_0 This compound Signaling Pathway cluster_1 Finasteride Signaling Pathway D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Agonist DHT_Reduction Reduced DHT Levels D3263->DHT_Reduction Downstream Effect Ca_Influx Increased Intracellular Ca2+ TRPM8->Ca_Influx Activation Apoptosis Apoptosis of Prostate Cells Ca_Influx->Apoptosis Finasteride Finasteride FiveAR 5-alpha Reductase Finasteride->FiveAR Inhibition DHT Dihydrotestosterone (DHT) Testosterone Testosterone Testosterone->DHT Conversion AR Androgen Receptor DHT->AR Binding Gene_Expression Gene Expression for Growth & Proliferation AR->Gene_Expression Activation Prostate_Growth Prostate Cell Growth Gene_Expression->Prostate_Growth

Caption: Signaling pathways for this compound and finasteride in BPH.

Experimental Workflow

The following diagram illustrates the workflow of the preclinical study comparing this compound and finasteride.

G cluster_workflow Experimental Workflow start BPH Model Induction (Testosterone Propionate) treatment Daily Treatment for 4 Weeks (D-3263, Finasteride, or Control) start->treatment collection Sample Collection (Blood & Prostate Tissue) treatment->collection prostate_weight Prostate Weight Measurement collection->prostate_weight dht_levels Plasma DHT Measurement collection->dht_levels histology Histopathology collection->histology analysis Data Analysis end Efficacy Comparison analysis->end prostate_weight->analysis dht_levels->analysis histology->analysis

Caption: Preclinical experimental workflow for BPH drug comparison.

References

The Synergistic Power of D-3263 Hydrochloride in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the potent synergistic effects of D-3263 hydrochloride, a first-in-class TRPM8 agonist, when combined with standard-of-care anticancer drugs. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its performance, supported by experimental data and methodologies, highlighting its potential to enhance therapeutic efficacy in various cancer types.

This compound, a novel investigational agent, has demonstrated a remarkable ability to work in concert with existing chemotherapies, leading to significantly enhanced cancer cell death. This synergistic interaction holds the promise of overcoming drug resistance and improving patient outcomes. This guide synthesizes the available preclinical data on the combination of this compound with other anticancer drugs in colorectal and prostate cancer models.

Mechanism of Action: A Targeted Approach

This compound functions as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a protein often overexpressed in various cancers, including prostate and colorectal cancer. Activation of the TRPM8 channel by this compound leads to an influx of calcium and sodium ions into the cancer cells. This disrupts the delicate intracellular homeostasis, ultimately triggering programmed cell death, or apoptosis.

dot

D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 Activates Ca_Na Ca²⁺/Na⁺ Influx TRPM8->Ca_Na Mediates Homeostasis Disruption of Ion Homeostasis Ca_Na->Homeostasis Apoptosis Apoptosis (Cell Death) Homeostasis->Apoptosis

Figure 1. Mechanism of action of this compound.

Synergistic Interactions: A Quantitative Look

The true potential of this compound lies in its ability to enhance the efficacy of other anticancer agents. Preclinical studies have consistently shown a synergistic lethal effect when this compound is combined with sub-lethal doses of chemotherapy.

Colorectal Cancer

In patient-derived colorectal cancer organoids, the combination of this compound with the standard chemotherapy regimen of 5-Fluorouracil (5-FU) and Oxaliplatin has shown significant synergistic cytotoxicity. While specific Combination Index (CI) and Dose Reduction Index (DRI) values are not yet publicly available, the qualitative evidence strongly suggests a potentiation of the chemotherapeutic effect.

Table 1: Synergistic Effect of this compound with 5-FU/Oxaliplatin in Colorectal Cancer Organoids

Treatment Observed Effect Supporting Evidence
D-3263 HCl + 5-FU/OxaliplatinIncreased cytotoxicity compared to single agentsPublished preclinical studies
Prostate Cancer

The synergistic effects of this compound have also been observed in prostate cancer models. Combination with the anti-androgen drug enzalutamide (B1683756) and the chemotherapeutic agent docetaxel (B913) has demonstrated enhanced cancer cell killing.

Table 2: Synergistic Effect of this compound with Enzalutamide and Docetaxel in Prostate Cancer

Combination Cancer Model Observed Synergistic Effect
D-3263 HCl + EnzalutamideProstate Cancer CellsEnhanced apoptosis
D-3263 HCl + DocetaxelProstate Cancer CellsIncreased cell death

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

dot

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed cells in 96-well plate B Treat with D-3263 HCl, other anticancer drug, or combination A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 1-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Figure 2. Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, the other anticancer drug, and the combination of both. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After the incubation period, the media is removed, and MTT reagent (0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method to detect apoptotic cells by flow cytometry. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

dot

cluster_0 Cell Preparation cluster_1 Staining and Analysis A Harvest and wash treated cells B Resuspend in Annexin V binding buffer A->B C Add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Figure 3. Workflow for the Annexin V apoptosis assay.

Protocol:

  • Cell Harvesting: Cells are treated as described for the viability assay. After treatment, both adherent and floating cells are collected.

  • Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. PI is a fluorescent dye that stains the nucleus of dead cells.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

In Vivo Xenograft Models

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of drug combinations.

Protocol Outline:

  • Tumor Implantation: Fragments of patient tumor tissue are subcutaneously or orthotopically implanted into immunodeficient mice.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor volume.

  • Drug Administration: Once tumors reach a certain size, mice are randomized into treatment groups: vehicle control, this compound alone, the other anticancer drug alone, and the combination of both. Drugs are administered according to a predetermined schedule and dosage.

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. This is assessed by comparing the tumor volumes in the treated groups to the control group. Other parameters such as body weight and overall survival may also be monitored.

Future Directions

The promising preclinical data on the synergistic interactions of this compound with standard anticancer drugs warrant further investigation. Future studies should focus on:

  • Quantitative Synergy Analysis: Determining the Combination Index (CI) and Dose Reduction Index (DRI) for various combinations in a broader range of cancer models.

  • In Vivo Efficacy: Conducting more extensive in vivo studies using PDX models to confirm the antitumor activity and assess the safety of combination therapies.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound-based combination therapies.

The development of this compound as a synergistic partner for existing cancer treatments represents a promising strategy to improve therapeutic outcomes for patients with difficult-to-treat cancers.

D-3263 Hydrochloride: A Comparative Guide for Target Validation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-3263 hydrochloride, a selective Transient Receptor Potential Melastatin 8 (TRPM8) agonist, with other alternative compounds for cancer research. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows.

Executive Summary

This compound is an orally bioavailable small molecule that activates the TRPM8 ion channel, a promising target in oncology due to its overexpression in various cancers, including prostate, breast, lung, and colon cancer.[1][2] Activation of TRPM8 by agonists like this compound leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in cancer cells expressing the channel.[1][3] Preclinical studies have demonstrated the potential of D-3263 to inhibit tumor growth, and a Phase 1 clinical trial (NCT00839631) was initiated for patients with advanced solid tumors.[2][4][5] Preliminary results from this trial indicated disease stabilization in some patients with advanced prostate cancer.[5] Notably, research has shown that this compound can act synergistically with chemotherapeutic agents, enhancing their cytotoxic effects in cancer cells.[6]

This guide compares this compound with other TRPM8 agonists—menthol, icilin, and WS-12—providing available quantitative data to inform research and development decisions. While specific IC50 values for this compound in various cancer cell lines are not widely published, this guide presents data on its synergistic activity and the potency of alternative compounds.

Data Presentation: Comparison of TRPM8 Agonists

The following tables summarize the available quantitative data for this compound and alternative TRPM8 agonists.

Table 1: Synergistic Effect of this compound with Chemotherapy

Cancer TypeChemotherapeutic AgentEffect of Combination with this compoundReference
Lung, Breast, Colorectal, Prostate Cancer Cell LinesSub-lethal chemotherapy dosagesSynergistic lethal effect[6]
Patient-derived Colorectal Cancer Organoids5-FU/OxaliplatinIncreased cytotoxicity (dependent on TRPM8 levels)[6]

Table 2: Comparative Efficacy of Alternative TRPM8 Agonists in Cancer Cell Lines

CompoundCancer Cell LineAssayParameterValueReference
MentholHuman Melanoma (G-361)Calcium InfluxEC50286 µM[7]
MentholHuman Malignant Melanoma (A-375)Cell ViabilityIC5011.8 µM[8]
IcilinHuman Glioblastoma (T98G)Electrophysiology-Stimulated outward currents at 10 µM[9]
WS-12-ElectrophysiologyEC5012 ± 5 µM
WS-12-ElectrophysiologyNoteSeveral-fold higher potency and ~two-fold higher efficacy compared to menthol

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound and other TRPM8 agonists in specific cancer cell lines.

Western Blot for TRPM8 Protein Expression

Objective: To determine the expression level of the TRPM8 protein in cancer cell lines.

Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for TRPM8 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

Calcium Imaging Assay for TRPM8 Activity

Objective: To measure the influx of intracellular calcium ([Ca²⁺]i) following the activation of TRPM8 by an agonist.

Protocol:

  • Cell Seeding:

    • Seed TRPM8-expressing cells onto black-walled, clear-bottom 96-well plates.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Wash cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer, often with Pluronic F-127 to aid in dye solubilization.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Baseline Measurement:

    • Wash the cells to remove excess dye.

    • Add fresh buffer to each well.

    • Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Agonist Addition and Measurement:

    • Add the TRPM8 agonist (e.g., this compound, menthol) at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in [Ca²⁺]i.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline to the peak response.

    • Plot the dose-response curve to determine the EC50 value of the agonist.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxic effect of TRPM8 agonists on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the TRPM8 agonist.

    • Include a vehicle-only control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Reagent Addition:

    • For the MTT assay, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the crystals.

    • For the MTS assay, add the MTS reagent directly to the cell culture medium and incubate for 1-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Signaling Pathway of TRPM8-Induced Apoptosis

TRPM8_Apoptosis_Pathway D3263 D-3263 HCl TRPM8 TRPM8 Channel D3263->TRPM8 activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx Homeostasis_disruption Disruption of Ion Homeostasis Ca_influx->Homeostasis_disruption Na_influx->Homeostasis_disruption ER_stress ER Stress Homeostasis_disruption->ER_stress Mitochondria Mitochondria Homeostasis_disruption->Mitochondria Caspase_activation Caspase Activation ER_stress->Caspase_activation Mitochondria->Caspase_activation releases pro-apoptotic factors Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: TRPM8 activation by D-3263 HCl induces apoptosis.

Experimental Workflow for Target Validation

Target_Validation_Workflow Cell_line_selection Select Cancer Cell Lines (e.g., Prostate, Breast, Lung) TRPM8_expression Confirm TRPM8 Expression (Western Blot / qRT-PCR) Cell_line_selection->TRPM8_expression Calcium_assay Calcium Imaging Assay TRPM8_expression->Calcium_assay Viability_assay Cell Viability Assay (MTT / MTS) TRPM8_expression->Viability_assay Data_analysis Data Analysis (EC50 / IC50 Determination) Calcium_assay->Data_analysis Viability_assay->Data_analysis Conclusion Target Validated Data_analysis->Conclusion

Caption: Workflow for validating D-3263 HCl's target.

Logical Relationship Diagram

Logical_Relationship cluster_0 Compound & Target cluster_1 Cellular Events cluster_2 Outcome D3263 D-3263 HCl TRPM8 TRPM8 Channel D3263->TRPM8 binds to & activates Ca_increase Increased Intracellular Ca²⁺ TRPM8->Ca_increase leads to Apoptosis_induction Apoptosis Induction Ca_increase->Apoptosis_induction triggers Cell_death Cancer Cell Death Apoptosis_induction->Cell_death results in

Caption: D-3263 HCl's mechanism leading to cancer cell death.

References

In Vivo Validation of D-3263 Hydrochloride's Antitumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antitumor effects of D-3263 hydrochloride, a selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. While specific quantitative in vivo data for this compound in cancer models remains limited in publicly available literature, this document synthesizes preliminary clinical findings, preclinical data in a related model, and comparative in vivo data from other TRPM8 modulation studies to offer a comprehensive overview for research and drug development professionals.

Executive Summary

This compound has emerged as a potential therapeutic agent for TRPM8-expressing cancers, notably prostate cancer. The primary mechanism of action involves the activation of the TRPM8 channel, leading to an influx of calcium and sodium ions, which disrupts cellular homeostasis and induces apoptosis in cancer cells.[1][2] Additionally, it has been observed to reduce dihydrotestosterone (B1667394) (DHT) levels, a key driver in prostate cancer progression.[3]

A Phase 1 clinical trial (NCT00839631) in patients with advanced solid tumors indicated that this compound was well-tolerated and showed preliminary signs of disease stabilization in three individuals with advanced prostate cancer.[4][5] Although detailed preclinical antitumor data is not widely published, Dendreon, the originating company, reported that their TRPM8 agonists, including D-3263, demonstrated inhibition of tumor growth in subcutaneous TRPM8-expressing xenografts and in a LuCaP 35 prostate cancer xenograft model in mice.[5]

This guide will present the available preclinical data for this compound in a benign prostatic hyperplasia (BPH) model, alongside comparative in vivo data from studies utilizing other TRPM8 agonists or TRPM8 overexpression to illustrate the potential antitumor efficacy.

Comparative In Vivo Performance

The following tables summarize the available quantitative data for this compound in a relevant in vivo model and comparative data from other TRPM8-targeted preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Benign Prostatic Hyperplasia (BPH)

CompoundAnimal ModelKey FindingsReference
This compoundTestosterone-induced BPH in rats- 39% reduction in prostate weight compared to control (p=0.004)- 98% reduction in plasma dihydrotestosterone (DHT) levels (p=0.004)[3]

Note: This study was conducted in a BPH model, not a cancer model. However, the reduction in prostate weight and DHT levels are relevant to prostate cancer.

Table 2: Comparative In Vivo Antitumor Efficacy of TRPM8 Modulation

InterventionAnimal ModelCancer TypeKey Quantitative OutcomesReference
TRPM8 Overexpression (PC3-M8 luc cells)Orthotopic xenograft in miceProstate Cancer (PC3)- 42.89% to 66.31% decrease in tumor weight compared to control- 64.24% to 79.91% reduction in tumor area[1]
TRPM8 Agonist (WS-12) in Lipid NanocapsulesZebrafish xenograftProstate Cancer (PC3)- Potentiated inhibition of PCa cell migration[6]

These comparative data suggest that activation of the TRPM8 pathway, either through genetic overexpression or the use of other agonists, can lead to significant antitumor effects in vivo.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the in vivo validation of antitumor effects.

In Vivo Tumor Growth Inhibition Study (Representative Protocol)

This protocol is a representative example of how the in vivo antitumor efficacy of a compound like this compound would be assessed.

  • Cell Culture: Human prostate cancer cells (e.g., PC-3, which are androgen-independent) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Each mouse is subcutaneously inoculated in the right flank with a suspension of 5 x 10^6 PC-3 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups (n=8-10 mice per group).

    • Control Group: Administered the vehicle (e.g., saline or a specified solvent) orally or via intraperitoneal injection daily.

    • Treatment Group(s): Administered this compound at various doses (e.g., 10, 30, 100 mg/kg) via the same route and schedule as the control group.

  • Tumor Measurement: Tumor dimensions are measured two to three times weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%. Statistical significance is determined using appropriate tests, such as a one-way ANOVA.

  • Toxicity Assessment: Animal body weights are monitored throughout the study as an indicator of systemic toxicity. At the end of the study, major organs can be collected for histopathological analysis.

Signaling Pathways and Experimental Workflows

TRPM8-Mediated Apoptotic Signaling Pathway

Activation of the TRPM8 channel by an agonist like this compound initiates a signaling cascade that culminates in cancer cell apoptosis. The key steps are illustrated in the diagram below.

TRPM8_Signaling D3263 This compound TRPM8 TRPM8 Channel D3263->TRPM8 activates DHT DHT Levels D3263->DHT decreases Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_Influx Homeostasis_Disruption Disruption of Ion Homeostasis Ca_Na_Influx->Homeostasis_Disruption Apoptosis Apoptosis Homeostasis_Disruption->Apoptosis Prostate_Cancer_Inhibition Prostate Cancer Inhibition DHT->Prostate_Cancer_Inhibition

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo Antitumor Validation

The following diagram outlines the typical workflow for assessing the in vivo antitumor efficacy of a test compound.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Tumor & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint & Euthanasia Data_Collection->Endpoint at study conclusion Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision Histopathology Histopathology (Optional) Endpoint->Histopathology Tumor_Excision->Data_Analysis

References

Assessing the Safety and Toxicity Profile of D-3263 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the safety and toxicity profile of D-3263 hydrochloride, a transient receptor potential melastatin member 8 (TRPM8) agonist. Due to the limited publicly available safety data for this compound, this document focuses on presenting available information for alternative TRPM8 agonists to offer a contextual safety landscape. Furthermore, it provides detailed experimental protocols for key toxicity assays relevant to the evaluation of novel compounds in drug development.

Introduction to this compound

This compound is an orally bioavailable agonist of TRPM8, a cation channel that is activated by cold temperatures and cooling compounds.[1][2][3] Its mechanism of action involves binding to and activating TRPM8, leading to an influx of calcium and sodium ions.[1][2][3] This disruption of ion homeostasis can induce cell death in cells that overexpress TRPM8, such as certain cancer cells.[1][2][3][4] Preclinical studies have shown its potential as an antineoplastic agent, particularly in prostate cancer models, where it may also reduce dihydrotestosterone (B1667394) (DHT) levels.[1][2][3][4] A phase 1 clinical study of this compound in patients with advanced cancer has been conducted, suggesting some level of clinical investigation into its safety in humans.[5] However, detailed results from this study regarding its safety and toxicity are not publicly available.

Comparative Safety and Toxicity Data

A thorough search of publicly available literature and databases did not yield specific quantitative data on the safety and toxicity of this compound (e.g., LD50, IC50 in various cell lines, genotoxicity data). Therefore, this section presents data for other well-known TRPM8 agonists—Menthol (B31143), Capsaicin, and Icilin—to provide a comparative context for researchers evaluating compounds targeting this channel.

CompoundAssay TypeCell Line/OrganismEndpointResultReference
Menthol GenotoxicityHuman LymphocytesChromosomal AberrationsNo damaging effect observed[6]
GenotoxicityHuman LymphocytesSister Chromatid ExchangeNo alteration in frequency[6]
GenotoxicitySalmonella typhimurium, E. coliAmes TestNegative[7]
CytotoxicityHuman Alveolar Epithelial A549 CellsCell DeathEnhanced cytotoxicity of cigarette smoke[8]
Capsaicin CytotoxicityHuman Osteosarcoma MG63 CellsCell ViabilityDose-dependent decrease (Significant effects at 20-40 µM)[9]
CytotoxicityRat Hepatoma CellsCell ViabilityCytotoxic at 100-200 µM (24h)[10][11]
CytotoxicityHuman KB Cancer CellsCell ViabilityDose-dependent reduction (Significant at 50-250 µM)[12]
Icilin Agonist PotencyHEK 293 cells expressing TRPM8EC501.4 µM[13][14]
Agonist PotencyHEK 293 cells expressing TRPM8EC500.36 µM[15]

Experimental Protocols

For researchers planning to assess the safety and toxicity of this compound or similar compounds, the following are detailed protocols for standard in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture selected cell lines (e.g., HEK293 for general cytotoxicity, LNCaP for prostate cancer-specific effects) to 80% confluency.

  • Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.[16]

  • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Measurement:

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.[17]

5. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This in vivo test provides information on the potential health hazards of a substance after short-term oral exposure.

1. Animal Selection and Housing:

  • Use healthy, young adult rodents (rats are preferred) from a common source and strain.[18]

  • House the animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

2. Dose Preparation and Administration:

  • The test substance is typically administered as a single oral dose.[19]

  • Select a starting dose from fixed levels of 5, 50, 300, and 2000 mg/kg body weight, based on available data. If no information is available, a starting dose of 300 mg/kg is recommended.[19]

  • Administer the substance by gavage using a stomach tube or a suitable intubation cannula.[19]

  • Animals should be fasted overnight before dosing.[19]

3. Observation:

  • Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[19]

  • A period of at least 24 hours is allowed between dosing each animal.[19]

4. Data Analysis:

  • The results are interpreted in terms of the number of animals that show signs of toxicity at each dose level to classify the substance according to the Globally Harmonised System (GHS).[19][20]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a chemical.

1. Bacterial Strains:

  • Use multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

2. Metabolic Activation:

  • Conduct the assay both with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to mimic mammalian metabolism.

3. Exposure:

  • Expose the bacterial strains to a range of concentrations of the test substance in a suitable medium.

4. Plating and Incubation:

  • Plate the treated bacteria on a minimal agar (B569324) medium that lacks the specific amino acid the bacteria need to grow.

  • Incubate the plates for 48-72 hours.

5. Data Analysis:

  • Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Signaling Pathway of TRPM8 Agonists

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_Na_influx Ca²⁺ / Na⁺ Influx TRPM8->Ca_Na_influx Channel Opening D3263 D-3263 HCl (Agonist) D3263->TRPM8 Binds and Activates Disruption Disruption of Ion Homeostasis Ca_Na_influx->Disruption CellDeath Apoptosis / Cell Death (in cancer cells) Disruption->CellDeath

Caption: TRPM8 agonist D-3263 HCl signaling pathway leading to cell death.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start cell_culture 1. Cell Line Selection and Culture start->cell_culture stock_prep 2. Compound Stock Solution Preparation cell_culture->stock_prep serial_dilution 3. Serial Dilution of Compound stock_prep->serial_dilution treatment 4. Cell Treatment with Compound Dilutions serial_dilution->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation assay 6. Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis 7. Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of a compound.

References

Reproducibility of D-3263 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the TRPM8 Agonist D-3263 Hydrochloride and its Alternatives in Cancer Research

This guide provides a comparative analysis of the experimental reproducibility of this compound, a selective TRPM8 agonist with demonstrated potential in oncological research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with other TRPM8 agonists—menthol (B31143), icilin, and WS-12—supported by experimental data and standardized protocols to aid in the design and evaluation of future studies.

Introduction to this compound and TRPM8 Agonism

This compound is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that is a key sensor for cold temperatures and cooling agents.[1][2][3] In the context of oncology, TRPM8 is overexpressed in several cancer types, including prostate, breast, lung, and colon cancer, making it a promising therapeutic target.[4][5] Activation of TRPM8 by agonists like this compound leads to an influx of calcium and sodium ions, disrupting cellular ion homeostasis and inducing apoptosis in cancer cells.[6] Furthermore, this compound has been observed to decrease dihydrotestosterone (B1667394) (DHT) levels, suggesting an additional therapeutic mechanism in hormone-sensitive cancers like prostate cancer.[6]

The reproducibility of experimental findings is paramount for the advancement of novel therapeutics. This guide aims to provide a framework for assessing the consistency of results obtained with this compound by comparing its performance with other well-characterized TRPM8 agonists.

Comparative Analysis of TRPM8 Agonists

To evaluate the reproducibility and performance of this compound, a comparison with other TRPM8 agonists is essential. This section details the quantitative data for this compound and its alternatives.

AgonistParameterValueCell Line/SystemReference
This compound Treatment Dose1 µMLNCaP, MCF7, A549, HCT116[4]
In Vivo EffectDisease stabilizationAdvanced prostate cancer patients (Phase 1)[7]
Menthol EC50286 µMMelanoma cells[8]
EC50196 ± 22 µMXenopus laevis oocytes[9]
EC50101 ± 13 µMCHO cells[10]
EC5081 ± 17 µMHEK293 (human TRPM8)[11]
EC50107 ± 8 µMHEK293 (rat TRPM8)[11]
IC50 (Cytotoxicity)11.8 µMA-375 (Melanoma)[1]
IC50 (Cytotoxicity)0.32 - 0.76 mMVarious cell lines[12]
Icilin EC501.4 µMEGTA[13]
EC50125 ± 30 nMCHO cells[14]
EC500.36 µMHEK 293 cells[14]
EC50526 ± 24 nMHEK293 (human TRPM8)[11]
IC50 (Antagonist)73 nM (cinnamamide analog)HEK293 (human TRPM8)[15]
WS-12 EC5012 ± 5 µMXenopus laevis oocytes[9]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed and standardized protocols are crucial. This section outlines key methodologies for studying the effects of this compound and other TRPM8 agonists.

Calcium Imaging Assay

This assay measures the intracellular calcium influx upon TRPM8 activation.

Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Activation of TRPM8 channels by an agonist leads to an influx of extracellular calcium, causing an increase in intracellular calcium concentration, which is detected as a change in fluorescence.[2][16]

Protocol:

  • Cell Culture: Culture cells (e.g., HEK293 or CHO cells stably expressing TRPM8) in a black-walled, clear-bottom 96-well plate to confluence.[2]

  • Dye Loading: Wash cells with a physiological buffer (e.g., HBSS) and incubate with a loading solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 at 37°C for 30-60 minutes.[2][16]

  • Compound Addition: After washing to remove extracellular dye, add the TRPM8 agonist (this compound or alternatives) at various concentrations.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀). Plot the peak response against the agonist concentration to determine the EC50 value.[12]

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the cytotoxic effects of TRPM8 agonists on cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[17][18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the TRPM8 agonist for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[17]

  • Absorbance Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the agonist concentration to determine the IC50 value.

Apoptosis Assay (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis.

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay enzymatically labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs. The fluorescence can then be visualized and quantified.[19]

Protocol:

  • Cell/Tissue Preparation: Culture cells on coverslips or use paraffin-embedded tissue sections.

  • Fixation and Permeabilization: Fix the samples with a crosslinking agent (e.g., paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).

  • TUNEL Staining: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.[19]

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye (e.g., DAPI or Hoechst).

  • Imaging and Analysis: Visualize the fluorescent signals using a fluorescence microscope. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.[19]

Western Blot for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in TRPM8-mediated signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as phosphorylated forms of signaling molecules like ERK and FAK.[16][20][21]

Protocol:

  • Cell Lysis: Treat cells with the TRPM8 agonist for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-ERK).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression or phosphorylation levels.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

G cluster_workflow General Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Endpoint Assay Endpoint Assay Compound Treatment->Endpoint Assay Calcium Imaging Calcium Imaging Endpoint Assay->Calcium Imaging Cell Viability Assay Cell Viability Assay Endpoint Assay->Cell Viability Assay Apoptosis Assay Apoptosis Assay Endpoint Assay->Apoptosis Assay Western Blot Western Blot Endpoint Assay->Western Blot Data Analysis Data Analysis Calcium Imaging->Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis

Caption: General workflow for in vitro experiments.

G D-3263 HCl D-3263 HCl TRPM8 Channel TRPM8 Channel D-3263 HCl->TRPM8 Channel activates DHT Levels DHT Levels D-3263 HCl->DHT Levels decreases Ca2+/Na+ Influx Ca2+/Na+ Influx TRPM8 Channel->Ca2+/Na+ Influx Disruption of Ion Homeostasis Disruption of Ion Homeostasis Ca2+/Na+ Influx->Disruption of Ion Homeostasis Apoptosis Apoptosis Disruption of Ion Homeostasis->Apoptosis Decreased Cell Proliferation Decreased Cell Proliferation DHT Levels->Decreased Cell Proliferation

Caption: Signaling pathway of this compound.

Conclusion

The reproducibility of experimental results for this compound is crucial for its continued development as a potential anti-cancer therapeutic. By providing a comparative analysis with other TRPM8 agonists and detailing standardized experimental protocols, this guide aims to facilitate consistent and reliable research in this promising area. The provided quantitative data serves as a benchmark for future studies, while the detailed methodologies offer a clear path for replicating and expanding upon existing findings. Further research focusing on direct, side-by-side comparisons of these agonists in various cancer models will be invaluable in solidifying our understanding of their therapeutic potential and ensuring the robustness of the experimental data.

References

D-3263 Hydrochloride: A Comparative Guide to its Effects Across Diverse Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of a compound across various experimental systems is paramount. This guide provides a comprehensive cross-validation of D-3263 hydrochloride, a selective Transient Receptor Potential Melastatin 8 (TRPM8) agonist, comparing its performance with other common TRPM8 modulators in key research models.

This compound has emerged as a significant tool in the study of TRPM8 channels, which are implicated in a range of physiological and pathological processes, most notably in cancer and benign prostatic hyperplasia (BPH). Its mechanism of action involves the activation of the TRPM8 ion channel, leading to an influx of calcium and sodium ions.[1][2] This disruption of ionic homeostasis can trigger apoptosis in cells that overexpress the TRPM8 channel, a characteristic of many cancer cells.[1][2] Furthermore, this compound may also exert its effects by reducing dihydrotestosterone (B1667394) (DHT) levels, a key driver of prostate growth.[1][2]

Signaling Pathway of TRPM8 Agonists

The activation of the TRPM8 channel by agonists like this compound initiates a signaling cascade that culminates in cellular responses such as apoptosis in cancer cells.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Allows D3263 D-3263 HCl D3263->TRPM8 Activates DHT DHT Levels D3263->DHT Decreases Alternatives Menthol, Icilin, WS-12 Alternatives->TRPM8 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Apoptosis Apoptosis Depolarization->Apoptosis Triggers Cell_Death Cancer Cell Death Apoptosis->Cell_Death Prostate_Effect Inhibition of Prostate Growth (BPH, Cancer) DHT->Prostate_Effect Promotes MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Calcium_Imaging_Workflow start Start seed_cells Seed TRPM8-expressing cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate for 30-60 min load_dye->incubate2 wash_cells Wash cells to remove excess dye incubate2->wash_cells acquire_baseline Acquire baseline fluorescence wash_cells->acquire_baseline add_agonist Add TRPM8 agonist acquire_baseline->add_agonist record_fluorescence Record fluorescence changes over time add_agonist->record_fluorescence analyze_data Analyze data to determine EC50 record_fluorescence->analyze_data end End analyze_data->end BPH_Model_Workflow start Start castration Surgical castration of male rats start->castration recovery Allow for post-operative recovery castration->recovery testosterone (B1683101) Daily subcutaneous injection of testosterone propionate recovery->testosterone treatment Administer test compound (e.g., D-3263 HCl) orally testosterone->treatment euthanasia Euthanize rats after treatment period treatment->euthanasia prostate_analysis Excise and weigh prostate glands euthanasia->prostate_analysis histology Histological analysis of prostate tissue prostate_analysis->histology end End histology->end

References

Safety Operating Guide

Proper Disposal of D-3263 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling D-3263 hydrochloride, a potent TRPM8 agonist, proper disposal is crucial to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS), this guide provides a framework for the safe disposal of this research-grade chemical by adhering to general best practices for hazardous waste management.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This document serves as a guide and does not supersede local, state, or federal regulations, nor the specific procedures mandated by your institution.

Pre-Disposal Considerations and Waste Identification

Waste Classification: All materials contaminated with this compound, including but not limited to, neat compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), should be considered hazardous chemical waste.

Step-by-Step Disposal Procedures

The following steps outline a general procedure for the safe disposal of this compound waste.

1. Segregation of Waste:

  • Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof container lined with a chemically resistant bag. This includes unused or expired neat compound, contaminated gloves, weigh boats, and other disposable labware.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is best practice to segregate halogenated and non-halogenated solvent waste.[1]

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Container Selection and Labeling:

  • Use containers that are compatible with the chemical waste being collected. For instance, glass or polyethylene (B3416737) containers are generally suitable for a wide range of chemical waste.

  • All waste containers must be securely closed when not in use.

  • Label each container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. All constituents of a mixture must be listed. The date of waste generation and the principal investigator's name and contact information should also be included.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to prevent the spread of spills.

  • Ensure that the storage area is well-ventilated and away from heat sources or incompatible chemicals.

4. Waste Pickup and Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[2] Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through a licensed hazardous waste vendor.[3]

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound was found, a table summarizing general chemical waste parameters is provided below for illustrative purposes.

ParameterGuidelineSource
Waste Accumulation Limit (P-listed Chemicals) 1 quart of liquid or 1 kilogram of solid[2]
Maximum Storage in SAA 55 gallons[2]
Required Water Dilution for Sewer Disposal (if permitted) At least 100 parts water to 1 part chemicalEPFL

Note: "P-listed" chemicals are designated by the EPA as acutely hazardous. While the P-list status of this compound is unknown, it is prudent to handle it with a high degree of caution.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound were not the focus of this disposal guide. For protocols regarding its use as a TRPM8 agonist, please refer to relevant pharmacological literature.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of a research-grade chemical like this compound.

Figure 1. General Chemical Waste Disposal Workflow A Start: Chemical Waste Generated B Is a Safety Data Sheet (SDS) available? A->B C Consult SDS Section 13 for specific disposal instructions. B->C Yes D Treat as hazardous waste with unknown specific hazards. B->D No E Segregate Waste (Solid, Liquid, Sharps) C->E D->E F Select & Label Compatible Waste Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact Institutional EHS for Waste Pickup G->H I End: Proper Disposal H->I

Figure 1. General Chemical Waste Disposal Workflow

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general principles of laboratory safety and chemical waste management. The user is solely responsible for compliance with all applicable laws, regulations, and institutional policies. Always prioritize guidance from your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling D-3263 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling D-3263 hydrochloride in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on general best practices for handling potentially hazardous research compounds. It is imperative to supplement this guidance with your institution's specific safety protocols and to consult with your environmental health and safety (EHS) department.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a cautious approach is necessary due to the lack of comprehensive toxicological data. The following personal protective equipment (PPE) is mandatory to minimize exposure.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a full-face shield if there is a splash hazard.
Hand Protection Two pairs of nitrile gloves (double-gloving) are recommended. Change gloves immediately if contaminated.
Body Protection A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or if there is a risk of significant contamination.
Respiratory A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to ensure the safety of all laboratory personnel.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Based on supplier information, recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]

  • Inventory : Maintain a detailed log of the amount of compound received, used, and disposed of.

Weighing and Solution Preparation
  • Designated Area : All handling of the solid compound should be performed in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Weighing : Use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. The compound is reportedly soluble in DMSO.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in accordance with your institution's EHS guidelines. Do not dispose of down the drain or in regular trash.
Contaminated Labware Sharps (needles, scalpels): Place in a designated sharps container for hazardous chemical waste. Glassware (vials, pipettes): Rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) three times. Collect the rinsate as hazardous waste. The rinsed glassware can then be washed. Plasticware (pipette tips, tubes): Dispose of in a designated hazardous waste container.
Spill Cleanup Materials All materials used to clean up spills of this compound (e.g., absorbent pads, contaminated PPE) must be collected in a sealed bag and disposed of as hazardous chemical waste.

Experimental Workflow and Safety Considerations

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Disposal a Receiving and Inspection b Secure Storage (-20°C or -80°C) a->b c Weighing Solid Compound b->c Transport in Secondary Container d Solution Preparation c->d e Experimental Use d->e f Collect Contaminated Labware e->f g Collect Unused Compound e->g h Dispose as Hazardous Waste f->h g->h G Figure 2: Key Safety Considerations A This compound (Potentially Hazardous) B Personal Protective Equipment (PPE) A->B Requires C Engineering Controls (Fume Hood) A->C Requires D Standard Operating Procedures (SOPs) A->D Requires E Waste Management A->E Requires F Minimized Exposure Risk B->F C->F D->F E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.